Bimoclomol
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
RN given for (+-)-isomer; induces stress proteins; has cytoprotective effects
Properties
IUPAC Name |
(3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2/b17-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOVJBAGBXIKCG-VKAVYKQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130493-03-7 | |
| Record name | Bimoclomol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130493037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bimoclomol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06258 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BIMOCLOMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IYF14814M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Bimoclomol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimoclomol is a cytoprotective hydroxylamine derivative that has demonstrated therapeutic potential in a range of conditions associated with cellular stress, including diabetic complications and ischemia-reperfusion injury.[1][2] Its primary mechanism of action revolves around the amplification of the cell's own protective mechanisms, specifically through the induction and co-induction of heat shock proteins (HSPs). This in-depth guide elucidates the molecular cascade initiated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways to provide a comprehensive understanding for the scientific community.
Core Mechanism: Prolonged Activation of Heat Shock Factor-1 (HSF-1)
The central tenet of this compound's action is its ability to act as a co-inducer of heat shock proteins.[3][4] This is not achieved by direct gene activation but rather by modulating the activity of the master transcriptional regulator of the heat shock response, Heat Shock Factor-1 (HSF-1).[3]
Under normal physiological conditions, HSF-1 exists as an inactive monomer in the cytoplasm. In response to cellular stress, HSF-1 undergoes a conformational change, trimerizes, and translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of HSP genes, thereby initiating their transcription.
This compound's intervention in this pathway is characterized by the prolonged activation of HSF-1 . Evidence suggests that this compound directly binds to HSF-1. This interaction leads to a sustained binding of the activated HSF-1 to DNA, resulting in an amplified and prolonged expression of a suite of HSPs, most notably HSP70. This enhanced chaperone capacity fortifies the cell against stress-induced damage, promoting cell survival and function. The cytoprotective effects of this compound are abolished in cells lacking HSF-1, confirming its critical role in the drug's mechanism.
Signaling Pathway of this compound Action
The signaling cascade initiated by this compound leading to cytoprotection can be visualized as follows:
Caption: this compound binds to and prolongs the activation of HSF-1, leading to enhanced transcription of HSP genes and subsequent cytoprotection.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Concentration Range | Key Finding | Reference |
| HSP70 Induction | Rat Neonatal Cardiomyocytes | 0.01 - 10 µM | Significant elevation of HSP70 levels. | |
| Cytoprotection | Rat Neonatal Cardiomyocytes | Starting at 0.1 µM | Significant increase in cell survival after stress. |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Condition | Dosage | Outcome | Reference |
| Rat | Myocardial Ischemia/Reperfusion | Oral pretreatment (unspecified dose) | Significant increase in myocardial HSP70 and reduction in infarct size 6 hours after administration. | |
| Streptozotocin-induced Diabetic Rat | Peripheral Neuropathy | 10 or 20 mg/kg (daily oral) | Significantly reduced nerve conduction slowing. | |
| Streptozotocin-induced Diabetic Rat | Peripheral Neuropathy (Prophylactic) | 20 mg/kg | Improved motor nerve conduction velocity (MNCV) by 65-86% and sensory nerve conduction velocity (SNCV) by 70-92%. | |
| Streptozotocin-induced Diabetic Rat | Peripheral Neuropathy (Established) | 20 mg/kg | Improved MNCV by 72% and SNCV by 71%. |
Table 3: Human Clinical Trial Data for this compound
| Study Population | Condition | Dosage | Outcome | Reference |
| Type I and II Diabetes Patients | Diabetic Complications | 40 mg t.i.d. for 24 weeks | Improved urinary albumin excretion. No effect on glycemic control. |
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: Assessment of HSP70 Induction and Cytoprotection in Rat Neonatal Cardiomyocytes
Objective: To determine the ability of this compound to induce HSP70 and protect cardiomyocytes from stress.
Methodology:
-
Cell Culture: Neonatal rat cardiomyocytes are isolated and cultured.
-
This compound Treatment: Cells are treated with a broad concentration range of this compound (e.g., 0.01-100 µM) for varying exposure times.
-
Stress Induction: Following pretreatment with this compound for a specified duration (e.g., 24 hours), a cellular stressor is applied (e.g., heat shock or simulated ischemia).
-
HSP70 Level Quantification (Western Blot):
-
Cell lysates are collected from both control and this compound-treated groups.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for HSP70, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Protein bands are visualized and quantified using densitometry.
-
-
Cell Survival Assessment (MTT Assay):
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cell cultures.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
The formazan is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the relative number of surviving cells.
-
Experimental Workflow: In Vivo Myocardial Infarction Model
The following diagram illustrates the workflow for evaluating the cardioprotective effects of this compound in a rat model of ischemia and reperfusion.
References
- 1. This compound: a nontoxic, hydroxylamine derivative with stress protein-inducing activity and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multilateral in vivo and in vitro protective effects of the novel heat shock protein coinducer, this compound: results of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. linkgroup.hu [linkgroup.hu]
A Technical Guide to Bimoclomol's Role in Heat Shock Protein Induction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bimoclomol is a hydroxylamine derivative that functions as a co-inducer of heat shock proteins (HSPs). Unlike direct inducers, this compound does not significantly elevate HSP levels under normal physiological conditions but rather amplifies the cellular stress response, leading to a more robust and sustained production of HSPs in the presence of a stressor.[1][2] This action is primarily mediated through the modulation of Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the heat shock response.[3][4] By prolonging the activation of HSF-1, this compound enhances the expression of key chaperones like HSP70, thereby offering cytoprotective benefits in various models of cellular stress, including ischemia, diabetic complications, and protein misfolding diseases.[5] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Prolonged HSF-1 Activation
The central mechanism of this compound's co-inducing activity revolves around its interaction with Heat Shock Factor 1 (HSF-1). Under homeostatic conditions, HSF-1 exists as an inactive monomer, complexed with chaperones such as HSP90. Upon cellular stress (e.g., heat shock, oxidative stress), misfolded proteins accumulate, causing HSPs to dissociate from HSF-1 to attend to the damaged proteins. This liberation allows HSF-1 to trimerize, translocate to the nucleus, undergo phosphorylation, and bind to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.
This compound's intervention occurs at this critical juncture. It binds to the activated HSF-1, leading to two key effects:
-
Prolonged HSF-1/HSE Binding: this compound significantly extends the duration that HSF-1 remains bound to the HSE. This sustained binding leads to more prolonged and efficient transcription of HSP genes.
-
Enhanced HSF-1 Phosphorylation: The compound promotes a moderately enhanced phosphorylation of HSF-1, a post-translational modification crucial for its transcriptional activity.
Crucially, this compound's effects are dependent on an initial stress signal; it does not cause HSF-1 to bind to DNA in the absence of stress. This "co-inducer" characteristic makes it a potentially safer therapeutic agent, as it amplifies a natural protective response only when needed, rather than constitutively activating it. Studies in HSF-1 null cells have confirmed that the effects of this compound are entirely dependent on the presence of HSF-1.
Caption: this compound's mechanism of action on the HSF-1 signaling pathway.
Quantitative Data on this compound's Efficacy
The effects of this compound on the heat shock response have been quantified in several studies. The data highlight its dose-dependent efficacy and its impact on both the molecular activation of HSF-1 and the subsequent physiological outcomes.
| Parameter | Experimental System | Treatment Details | Result | Reference |
| HSF-1 DNA Binding | L929 Mouse Fibroblasts | Heat Shock (42°C, 30 min) + this compound | Maximal prolongation of HSF-1 binding to HSE observed at 1 µM . | |
| HSF-1 Activation Duration | L929 Mouse Fibroblasts | Heat Shock (42°C, 30 min) + 1 µM this compound | HSF-1/HSE binding extended to ~120 minutes , compared to <60 minutes with heat shock alone. | |
| HSP70 Protein Levels | Rat Myocardium (in vivo) | Oral administration of this compound (dose not specified) | Significant increase in myocardial HSP70 levels observed 6 hours after administration. | |
| Physiological Outcome | Rat Model of Ischemia/Reperfusion | Oral this compound 6 hours prior to ischemia | Significant reduction in myocardial infarct size, correlating with increased HSP70 levels. | |
| HSP72 mRNA Content | Spontaneously Hypertensive Rats | Chronic this compound treatment | Accompanied restoration of aortic sensitivity to acetylcholine. |
Key Experimental Protocols
Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are detailed protocols for key experiments used to characterize this compound's effects.
This assay is fundamental for demonstrating this compound's effect on the HSF-1/HSE interaction.
-
Cell Culture and Treatment:
-
Culture cells (e.g., L929 mouse fibroblasts) in appropriate media (e.g., MEM) to ~80-90% confluency.
-
Induce stress by subjecting cells to heat shock (e.g., 42°C for 30 minutes) in the presence or absence of this compound (e.g., 1 µM).
-
Allow cells to recover at 37°C for various time points (e.g., 0, 30, 60, 120, 150 min) to assess the duration of HSF-1 activation.
-
-
Nuclear Extract Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell membrane using a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1.5 mM MgCl₂, with protease inhibitors).
-
Centrifuge to pellet the nuclei.
-
Extract nuclear proteins using a high-salt buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, with protease inhibitors).
-
Clarify the extract by centrifugation and determine protein concentration (e.g., via Bradford assay).
-
-
EMSA Reaction and Electrophoresis:
-
Synthesize and anneal complementary oligonucleotides corresponding to the Heat Shock Element (HSE).
-
Label the HSE probe with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Incubate nuclear extract (~5-10 µg) with the labeled probe in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)).
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Dry the gel and visualize the shifted bands corresponding to the HSF-1/HSE complex by autoradiography.
-
This method is used to measure the downstream effect of HSF-1 activation: the accumulation of HSPs.
-
Sample Preparation:
-
Treat cells or tissues as described above.
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Determine total protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for HSP70.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Caption: A typical workflow for assessing this compound's effect on the heat shock response.
Functional Consequence: Chaperone Activity Assays
While increased HSP expression is a key indicator, assessing the functional chaperone activity is crucial. These assays determine if the induced HSPs are capable of refolding denatured proteins, a primary cytoprotective function.
-
In Vitro Protein Refolding Assay: This assay directly measures the ability of chaperones to restore the function of a denatured reporter enzyme.
-
Denaturation: A reporter enzyme like β-galactosidase or firefly luciferase is denatured using guanidine hydrochloride.
-
Refolding Reaction: The denatured enzyme is rapidly diluted into a refolding buffer containing the cellular lysate (from this compound-treated cells) or purified HSP70, along with necessary co-factors like co-chaperones (e.g., Hdj-1/HSP40) and ATP.
-
Activity Measurement: At various time points, aliquots are taken, and the enzymatic activity is measured (e.g., using ONPG for β-galactosidase or luciferin for luciferase). An increase in activity over time indicates successful, chaperone-assisted refolding.
-
-
Protein Aggregation Prevention Assay: This assay measures the "holder" function of chaperones.
-
A thermally unstable protein is heated in the presence or absence of lysate from this compound-treated cells.
-
Protein aggregation is measured by light scattering or centrifugation to separate soluble and insoluble fractions.
-
A reduction in aggregation in the presence of the treated lysate indicates enhanced chaperone activity.
-
References
- 1. linkgroup.hu [linkgroup.hu]
- 2. Multilateral in vivo and in vitro protective effects of the novel heat shock protein coinducer, this compound: results of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of Bimoclomol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bimoclomol is a hydroxylamine derivative with significant cytoprotective effects, primarily attributed to its role as a co-inducer of heat shock proteins (HSPs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It details its mechanism of action, focusing on the prolonged activation of Heat Shock Factor 1 (HSF-1), and presents relevant experimental protocols for studying its biological activity. Quantitative data from preclinical studies are summarized to provide a clear understanding of its therapeutic potential.
Chemical Structure and Identification
This compound, with the IUPAC name (3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidoyl chloride, is a small molecule belonging to the class of pyridines and their derivatives.[1] Its chemical structure is characterized by a pyridine ring linked to a piperidinylpropoxy side chain via a carboximidoyl chloride group.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidoyl chloride |
| CAS Number | 130493-03-7 |
| Molecular Formula | C₁₄H₂₀ClN₃O₂ |
| Molecular Weight | 297.78 g/mol |
| SMILES | C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\Cl)O |
| InChI | InChI=1S/C14H20ClN3O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2/b17-14- |
Physicochemical Properties
Table of Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3-AA | 2.2 | Computed |
| Hydrogen Bond Donor Count | 1 | Computed |
| Hydrogen Bond Acceptor Count | 5 | Computed |
| Rotatable Bond Count | 6 | Computed |
| Polar Surface Area | 57.95 Ų | Computed |
| pKa (Strongest Basic) | 9.14 | Computed |
| Solubility | DMSO: ≥ 100 mg/mL (335.82 mM) | Experimental |
| Storage | 4°C, sealed storage, away from moisture and light. In solvent: -80°C for 6 months; -20°C for 1 month. | Experimental |
Pharmacological Properties and Mechanism of Action
This compound is a potent co-inducer of heat shock proteins (HSPs), which act as molecular chaperones to protect cells from stress-induced damage.[2] Its primary mechanism of action involves the modulation of the heat shock response (HSR) pathway.
Prolonged Activation of Heat Shock Factor 1 (HSF-1)
Under normal physiological conditions, HSF-1 exists as an inactive monomer. Upon cellular stress, it trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of HSP genes, thereby initiating their transcription.
This compound's unique action lies in its ability to bind to HSF-1 and prolong its activated state.[1] This sustained activation leads to an amplified and prolonged expression of various HSPs, most notably HSP70. It is important to note that this compound acts as a co-inducer, meaning it enhances the stress-induced activation of HSF-1 rather than directly activating it in the absence of stress. This targeted action minimizes off-target effects and enhances the cellular protective response only when needed.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Western Blot Analysis for HSP70 and HSF-1 Phosphorylation
This protocol is used to quantify the expression levels of HSP70 and the phosphorylation status of HSF-1 in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., HeLa or rat neonatal cardiomyocytes) to 70-80% confluency.
-
Induce cellular stress (e.g., heat shock at 42°C for 1 hour).
-
Treat cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) for desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-20% Tris-HCl polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for HSP70 (e.g., mouse anti-HSP70) and phosphorylated HSF-1 (e.g., rabbit anti-phospho-HSF1 Ser326).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Electrophoretic Mobility Shift Assay (EMSA) for HSF-1 DNA Binding
EMSA is used to assess the binding of activated HSF-1 to its DNA consensus sequence, the Heat Shock Element (HSE).
Methodology:
-
Nuclear Extract Preparation:
-
Treat cells as described in the Western blot protocol.
-
Harvest cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol involving hypotonic lysis and high-salt extraction.
-
-
Oligonucleotide Probe Labeling:
-
Synthesize and anneal complementary oligonucleotides containing the HSE consensus sequence (e.g., 5'-CTAGAAGCTTCTAGAAGCTTCTAG-3').
-
End-label the double-stranded probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.
-
-
Binding Reaction:
-
Incubate 5-10 µg of nuclear extract with the labeled HSE probe in a binding buffer containing poly(dI-dC) as a non-specific competitor.
-
For supershift assays, add an HSF-1 specific antibody to the reaction mixture to confirm the identity of the protein in the protein-DNA complex.
-
-
Native Polyacrylamide Gel Electrophoresis:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel in a low ionic strength buffer (e.g., 0.5x TBE).
-
-
Detection:
-
For radiolabeled probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
-
Preclinical Data
This compound has been investigated in various preclinical models, demonstrating its therapeutic potential in conditions associated with cellular stress.
Diabetic Neuropathy
In a streptozotocin-induced diabetic rat model, daily oral administration of this compound (10 or 20 mg/kg) for 3 months significantly ameliorated peripheral neuropathy.
Table of Efficacy in Diabetic Neuropathy Model
| Parameter | Diabetic Control | This compound (20 mg/kg) | Improvement |
|---|---|---|---|
| Motor Nerve Conduction Velocity (MNCV) | Reduced | Improved by 72% | Significant |
| Sensory Nerve Conduction Velocity (SNCV) | Reduced | Improved by 71% | Significant |
| Resistance to Ischemic Conduction Failure | Increased | Retarded | Significant |
Cytoprotection in Cardiomyocytes
In rat neonatal cardiomyocytes, pretreatment with this compound (0.1 to 10 µM) for 24 hours significantly increased cell survival following a lethal heat stress. This cytoprotective effect correlated with a significant elevation in HSP70 levels.
Pharmacokinetics and Metabolism
Limited information is publicly available regarding the detailed pharmacokinetics and metabolism of this compound. Studies in rats suggest that the development of this compound may have been hindered by its short half-life. Further research is needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
This compound is a promising cytoprotective agent with a well-defined mechanism of action centered on the prolonged activation of HSF-1 and the subsequent co-induction of heat shock proteins. Its efficacy in preclinical models of diabetic complications highlights its therapeutic potential. The experimental protocols detailed in this guide provide a framework for further investigation into the pharmacological properties and clinical applications of this compound and related compounds. Future research should focus on obtaining more detailed pharmacokinetic data and conducting well-designed clinical trials to fully elucidate its therapeutic utility in human diseases.
References
Bimoclomol: A Technical Guide to a Cytoprotective Hydroxylamine Derivative
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bimoclomol is a novel, non-toxic hydroxylamine derivative that acts as a co-inducer of the heat shock response (HSR), a primary cellular mechanism for combating stress.[1][2] It does not induce the HSR on its own but significantly amplifies the production of Heat Shock Proteins (HSPs) in cells already under stress.[3] This activity is mediated through the prolonged activation of Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the HSR.[4][5] By enhancing the cell's natural protective mechanisms, this compound exhibits broad cytoprotective effects, demonstrating therapeutic potential in conditions characterized by cellular stress and protein misfolding, such as diabetic complications and neurodegenerative diseases.
Core Mechanism of Action: HSF-1 Pathway Modulation
The cytoprotective effects of this compound are intrinsically linked to its ability to modulate the Heat Shock Factor 1 (HSF-1) pathway. Under normal homeostatic conditions, HSF-1 exists as an inactive monomer in the cytoplasm, bound to HSPs like HSP90.
Upon cellular stress (e.g., heat shock, ischemia, protein misfolding), HSF-1 is released, trimerizes, translocates to the nucleus, and undergoes post-translational modifications like phosphorylation. This activated HSF-1 trimer binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.
This compound's unique role is that of a "co-inducer." It is effective only in the presence of a stress signal. Its primary mechanism involves binding to HSF-1, which prolongs the interaction between the activated HSF-1 and the HSEs on the DNA. This extended binding leads to a more robust and sustained transcription of HSP genes, resulting in an amplified accumulation of protective chaperone proteins compared to the stress response alone. This action is strictly HSF-1 dependent, as the effects of this compound are completely absent in cells lacking HSF-1.
Quantitative Data Summary
The efficacy of this compound and its derivatives has been quantified in various preclinical and clinical models. The following tables summarize key findings.
Table 1: Preclinical Efficacy in Diabetic Neuropathy Models
Data from studies in streptozotocin-induced diabetic rats.
| Parameter | Treatment Group | Dose | Duration | Improvement vs. Control | Reference |
| Motor Nerve Conduction Velocity (MNCV) | Prophylactic this compound | 20 mg/kg | 3 Months | 65-86% | |
| Therapeutic this compound | 20 mg/kg | 3 Months | 72% | ||
| Sensory Nerve Conduction Velocity (SNCV) | Prophylactic this compound | 20 mg/kg | 3 Months | 70-92% | |
| Therapeutic this compound | 20 mg/kg | 3 Months | 71% |
Table 2: In Vitro Cardiovascular and Cytoprotective Effects
| Model System | Parameter | Treatment | Concentration | Outcome | Reference |
| Rat Neonatal Cardiomyocytes | Cell Survival | This compound | 0.1 - 10 µM | Significant improvement | |
| HSP70 Levels | This compound | 0.01 - 10 µM | Significant elevation | ||
| Isolated Rat Aorta | Vasorelaxation | This compound | >10 µM | Concentration-dependent | |
| EC₅₀ | This compound | - | 214 µM |
Table 3: Clinical Trial Data for Hydroxylamine Derivatives (Arimoclomol)
Arimoclomol is a derivative of this compound and its data provides insight into the therapeutic class.
| Condition | Trial Phase | Treatment | Primary Outcome | Result | Reference |
| SOD1 Amyotrophic Lateral Sclerosis (ALS) | Phase 2 | Arimoclomol 200 mg t.i.d. | Survival | Hazard Ratio: 0.77 (favored Arimoclomol) | |
| Niemann-Pick Disease Type C (NPC) | Phase 2/3 | Arimoclomol | 5-domain NPCCSS Score | 65% reduction in annual disease progression |
Key Experimental Protocols
Protocol: Assessment of HSP70 Induction in Cell Culture
This protocol outlines a method to quantify the induction of HSP70 in a neuronal cell line following stress and treatment with a test compound like this compound, based on whole-cell immunodetection assays.
Objective: To determine if a test compound acts as a co-inducer of HSP70 expression under stress conditions.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics
-
96-well microtiter plates
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Stress-inducing agent (e.g., heat shock incubator at 42°C, or a chemical inducer)
-
Fixing solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% non-fat dry milk in PBS
-
Primary antibody: Mouse anti-Hsp70 monoclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop solution: 2N H₂SO₄
-
Plate reader (450 nm)
Methodology:
-
Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 20,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control for a predetermined pre-incubation period (e.g., 1-24 hours).
-
Stress Induction: Expose the plate to a heat shock stress (e.g., 42°C for 60 minutes) or a chemical stressor. A non-stressed control plate should be maintained at 37°C.
-
Recovery: Allow cells to recover at 37°C for a period (e.g., 6-24 hours) to allow for protein expression.
-
Fixation & Permeabilization: Wash cells with PBS, fix with 4% PFA for 20 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary anti-Hsp70 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add TMB substrate and incubate until color develops. Stop the reaction with H₂SO₄.
-
Quantification: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of HSP70 expressed.
Protocol: Animal Model of Diabetic Peripheral Neuropathy
This protocol describes a common method for inducing diabetic neuropathy in rats to test the prophylactic efficacy of compounds like this compound.
Objective: To evaluate the ability of this compound to prevent or ameliorate the signs of peripheral neuropathy in a diabetic animal model.
Materials:
-
Male Wistar rats (approx. 200-250g)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound
-
Vehicle for oral gavage
-
Equipment for measuring nerve conduction velocity (NCV)
-
Blood glucose meter
Methodology:
-
Induction of Diabetes:
-
Administer a single intraperitoneal (IP) injection of STZ (e.g., 50-65 mg/kg) dissolved in cold citrate buffer to induce hyperglycemia.
-
Confirm diabetes by measuring blood glucose levels 48-72 hours post-injection. Rats with glucose levels >250 mg/dL are considered diabetic.
-
-
Animal Grouping:
-
Group 1: Non-diabetic Control (vehicle only)
-
Group 2: Diabetic Control (vehicle only)
-
Group 3: Diabetic + this compound (e.g., 20 mg/kg, daily oral gavage)
-
-
Treatment Period: Administer daily treatments for a period of 8-12 weeks.
-
Efficacy Assessment (Nerve Conduction Velocity):
-
At the end of the treatment period, anesthetize the rats.
-
Expose the sciatic nerve.
-
Place stimulating electrodes at two points along the nerve (e.g., sciatic notch and ankle).
-
Place recording electrodes in the corresponding muscle (e.g., plantar muscles).
-
Measure the latency of the muscle action potential from each stimulation point.
-
Calculate NCV by dividing the distance between the stimulating electrodes by the difference in latencies.
-
-
Data Analysis: Compare the NCV values between the treatment groups using appropriate statistical tests (e.g., ANOVA). A significant prevention of NCV slowing in the this compound group compared to the diabetic control group indicates efficacy.
Therapeutic Potential
The ability of this compound to bolster the cell's endogenous stress response machinery gives it broad therapeutic potential. By enhancing the expression of molecular chaperones, it can help prevent the protein misfolding and aggregation that is a hallmark of many diseases.
-
Diabetic Complications: As demonstrated in preclinical models, this compound shows significant promise in mitigating peripheral neuropathy, a common and debilitating complication of diabetes. Its cytoprotective effects may also extend to other diabetes-related tissue damage, such as retinopathy and nephropathy.
-
Neurodegenerative Diseases: Conditions like Amyotrophic Lateral Sclerosis (ALS) are characterized by the accumulation of misfolded protein aggregates. The mechanism of this compound and its derivatives, which enhance protein folding and clearance, is directly relevant. Clinical trials with the derivative arimoclomol have shown promise in slowing disease progression in specific patient populations.
-
Ischemia-Reperfusion Injury: In models of ischemia (restricted blood flow), this compound has been shown to protect tissues, such as the heart, from damage that occurs upon reperfusion. This is likely due to the pre-conditioning effect of elevated HSP levels, which protect cells from the subsequent oxidative stress.
References
- 1. This compound: a nontoxic, hydroxylamine derivative with stress protein-inducing activity and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multilateral in vivo and in vitro protective effects of the novel heat shock protein coinducer, this compound: results of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Bimoclomol's Function in the Cellular Stress Response: A Technical Guide
Introduction
Cellular homeostasis is maintained by a complex network of signaling pathways that respond to various physiological and environmental stressors. A critical component of this network is the Heat Shock Response (HSR), a highly conserved mechanism that protects cells from damage by upregulating the expression of Heat Shock Proteins (HSPs).[1] Many of these HSPs function as molecular chaperones, essential for maintaining protein integrity during normal and stressful conditions.[1] Bimoclomol ([2-hydroxy-3-(1-piperidinyl) propoxy]-3-pyridinecarboximidoil-chloride maleate) is a non-toxic hydroxylamine derivative that has been identified as a co-inducer of the HSR.[2][3] It does not induce the HSR on its own but amplifies the response in cells already subjected to stress, making it a promising therapeutic agent for conditions associated with cellular stress, such as diabetes, ischemia, and neurodegenerative diseases.[2] This guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data and key experimental methodologies.
Core Mechanism of Action: Prolonged HSF-1 Activation
The central regulator of the HSR is the Heat Shock Factor 1 (HSF-1). Under non-stress conditions, HSF-1 exists as an inactive monomer. Upon cellular stress, HSF-1 undergoes a conformational change, trimerizes, and translocates to the nucleus, where it binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoters of HSP genes, initiating their transcription.
This compound's primary mechanism is the potentiation of this pathway. It acts directly on HSF-1 to prolong its activated state. Studies have demonstrated that this compound binds to HSF-1, and this interaction extends the duration of HSF-1's binding to HSEs following a stress event. This prolonged activation leads to an enhanced and sustained production of HSPs, particularly HSP70, compared to stress alone. The effect is entirely dependent on HSF-1, as the cytoprotective and HSP-inducing effects of this compound are completely abolished in cells lacking the HSF-1 protein. Importantly, this compound does not affect the stability of Hsp70 mRNA or protein, indicating its action is at the transcriptional level.
References
- 1. This compound: a nontoxic, hydroxylamine derivative with stress protein-inducing activity and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. linkgroup.hu [linkgroup.hu]
- 3. Multilateral in vivo and in vitro protective effects of the novel heat shock protein coinducer, this compound: results of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Molecular Interaction of Bimoclomol with Heat Shock Factor-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bimoclomol is a non-toxic hydroxylamine derivative that functions as a co-inducer of the cellular stress response, amplifying the protective effects of heat shock proteins (HSPs). This guide provides a detailed technical overview of the core mechanism of this compound's action: its direct interaction with and modulation of Heat Shock Factor-1 (HSF-1), the master transcriptional regulator of the heat shock response. This compound has been shown to bind directly to HSF-1, prolonging its activation and enhancing the transcription of HSP genes, which are crucial for cellular homeostasis and survival under stress conditions. This document outlines the quantitative parameters of this interaction, detailed experimental protocols for its study, and a visual representation of the involved signaling pathways.
Core Interaction: this compound and HSF-1
This compound's primary mechanism of action is the potentiation of the heat shock response through the direct modulation of HSF-1. Under cellular stress, HSF-1 undergoes a conformational change from a latent monomer to an active trimer, translocates to the nucleus, and binds to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription. This compound intervenes in this pathway by prolonging the activated state of HSF-1.
Key aspects of the this compound-HSF-1 interaction include:
-
Direct Binding: this compound directly binds to HSF-1, a crucial step for its co-inducing activity. This interaction has been confirmed in studies using equilibrium dialysis. The binding is specific to the native conformation of HSF-1, as heat-denatured HSF-1 does not bind this compound.[1]
-
Prolonged HSF-1 Activation: In the presence of a stressor, this compound significantly extends the duration of HSF-1's binding to HSEs. This prolonged interaction leads to a more sustained transcriptional activation of HSP genes.[2]
-
HSF-1 Dependency: The effects of this compound are entirely dependent on the presence of HSF-1. In cells lacking HSF-1, this compound's cytoprotective and HSP-inducing effects are abolished.[2][3]
-
Phosphorylation: this compound treatment leads to a moderate hyperphosphorylation of HSF-1.[3] Phosphorylation of HSF-1, particularly at sites like Ser326, is a critical step for its transcriptional activation.
Quantitative Data
The following table summarizes the key quantitative data reported for the interaction between this compound and HSF-1, as well as its downstream effects.
| Parameter | Value | Cell/System Type | Reference |
| This compound Concentration for Maximal Effect on HSF-1 DNA Binding | 1 µM | Not specified | |
| Prolongation of HSF-1 DNA Binding | Up to 120 minutes | Not specified | |
| Increase in HSP70 Levels | Significant elevation | Rat neonatal cardiomyocytes | |
| Fold Increase in Various Heat Shock Proteins (Hsp60, Hsp70, Hsp90, Grp94) | 1.2–2.5-fold (pre-treatment before heat shock) | Not specified |
Signaling Pathways and Experimental Workflows
HSF-1 Activation Pathway and this compound's Point of Intervention
The canonical HSF-1 activation pathway is initiated by cellular stress, which leads to an accumulation of misfolded proteins. This triggers the dissociation of HSF-1 from its inhibitory chaperone complex (including HSP90). Monomeric HSF-1 then trimerizes, undergoes post-translational modifications such as phosphorylation, and translocates to the nucleus where it binds to HSEs. This compound acts to prolong the association of the activated HSF-1 trimer with the DNA.
Experimental Workflow: Co-Immunoprecipitation
This workflow outlines the general steps to demonstrate the interaction between this compound and HSF-1. A specific antibody against HSF-1 is used to pull down HSF-1 and any interacting molecules from cell lysates.
Detailed Experimental Protocols
Equilibrium Dialysis for this compound-HSF-1 Binding
This method can be used to demonstrate the direct binding of radiolabeled this compound to purified HSF-1 protein.
Materials:
-
Purified recombinant human HSF-1
-
[³H]-Bimoclomol
-
Dialysis buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 10 kDa molecular weight cut-off)
-
Control proteins (e.g., Bovine Serum Albumin as a negative control, Alpha-1-acid glycoprotein as a positive control)
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare solutions of purified HSF-1 and control proteins in dialysis buffer.
-
Place the protein solution in one chamber of the dialysis unit.
-
In the other chamber, place the dialysis buffer containing a known concentration of [³H]-bimoclomol.
-
Allow the system to reach equilibrium by incubating with gentle agitation for a specified time (e.g., 24 hours) at a controlled temperature (e.g., 4°C).
-
After incubation, take aliquots from both chambers.
-
Measure the radioactivity in each aliquot using a scintillation counter.
-
An increase in radioactivity in the protein-containing chamber compared to the buffer-only chamber indicates binding.
-
Calculate the concentration of bound and free [³H]-bimoclomol to determine binding parameters.
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to assess the effect of this compound on the DNA-binding activity of HSF-1.
Materials:
-
Nuclear extracts from cells treated with or without a stressor (e.g., heat shock) and with or without this compound.
-
A double-stranded oligonucleotide probe containing the HSE consensus sequence, labeled with a detectable marker (e.g., ³²P or a fluorescent dye).
-
Polyacrylamide gel and electrophoresis apparatus.
-
Binding buffer (containing non-specific competitor DNA like poly(dI-dC)).
Protocol:
-
Incubate the nuclear extracts with the labeled HSE probe in the binding buffer for 20-30 minutes at room temperature.
-
For supershift analysis, a specific anti-HSF-1 antibody can be added to the reaction to confirm the identity of the protein in the protein-DNA complex.
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Detect the labeled probe using autoradiography or fluorescence imaging.
-
A "shift" in the migration of the probe indicates the formation of a protein-DNA complex. The intensity of this shifted band reflects the amount of HSF-1 bound to the HSE.
HSF-1 Reporter Gene Assay
This cell-based assay measures the transcriptional activity of HSF-1 in response to stimuli.
Materials:
-
A stable cell line transfected with a reporter construct containing a luciferase gene under the control of an HSE-containing promoter.
-
Cell culture reagents.
-
This compound and a known HSF-1 activator (e.g., heat shock or a chemical inducer).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the reporter cell line in a multi-well plate and allow the cells to adhere.
-
Treat the cells with this compound at various concentrations, with and without a stressor to activate HSF-1. Include appropriate positive and negative controls.
-
Incubate the cells for a sufficient period to allow for gene expression (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence in this compound-treated cells (in the presence of a stressor) compared to cells treated with the stressor alone indicates an enhancement of HSF-1 transcriptional activity.
Conclusion
This compound represents a significant therapeutic candidate due to its ability to potentiate the natural cellular defense mechanisms against stress. Its direct interaction with HSF-1, leading to prolonged activation and increased expression of protective heat shock proteins, is the cornerstone of its pharmacological effect. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug developers to further investigate and harness the therapeutic potential of this compound and similar HSF-1 modulators. Further research to elucidate the precise binding site of this compound on HSF-1 and the specific phosphorylation events it modulates will be crucial for the development of next-generation cytoprotective agents.
References
- 1. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Bimoclomol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bimoclomol is a hydroxylamine derivative and a first-in-class heat shock protein (HSP) co-inducer with cytoprotective properties. It has been investigated for its therapeutic potential in conditions associated with cellular stress and protein misfolding, most notably diabetic complications. This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and clinical findings. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Mechanism of Action
This compound's primary mechanism of action is the co-induction of heat shock proteins (HSPs), which are crucial for cellular protection against various stressors. Unlike direct inducers of the heat shock response, this compound does not induce HSP expression on its own under normal physiological conditions. Instead, it amplifies the cellular stress response, leading to a more robust and sustained production of HSPs when cells are challenged.
The central player in this process is the Heat Shock Factor 1 (HSF-1). Under stressful conditions, HSF-1 is activated and trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription. This compound has been shown to bind to HSF-1, prolonging its activation and its binding to DNA. This extended activation of HSF-1 leads to an enhanced and sustained expression of HSPs, particularly HSP70, which plays a critical role in protein folding and preventing protein aggregation. The effects of this compound are abolished in cells lacking HSF-1, confirming its dependence on this transcription factor.
Pharmacodynamics
This compound's pharmacodynamic effects have been demonstrated in a variety of preclinical models, showcasing its cytoprotective and cardioprotective properties.
In Vitro Studies
In cultured rat neonatal cardiomyocytes, this compound has been shown to significantly elevate HSP70 levels at concentrations ranging from 0.01 to 10 μM. This increase in HSP70 was directly correlated with improved cell survival, with cytoprotection observed at concentrations as low as 0.1 μM.
In Vivo Studies
In anesthetized dogs, this compound administered at 1 and 5 mg/kg decreased the ST-segment elevation induced by coronary occlusion by 56% and 80%, respectively. In isolated heart preparations, a 40 μM concentration of this compound significantly increased coronary flow. It also demonstrated a concentration-dependent vasorelaxation effect, with an EC50 value of 214 μM.
In a streptozotocin-induced diabetic rat model, daily oral administration of this compound for three months showed significant improvements in peripheral neuropathy.
| Dose | Improvement in Motor Nerve Conduction Velocity (MNCV) | Improvement in Sensory Nerve Conduction Velocity (SNCV) |
| 10 mg/kg | Significant reduction in slowing | Significant reduction in slowing |
| 20 mg/kg | 65-86% improvement (prophylactic) | 70-92% improvement (prophylactic) |
| 20 mg/kg | 72% improvement (treatment) | 71% improvement (treatment) |
Table 1: Effects of this compound on Nerve Conduction Velocity in a Diabetic Rat Model
Pharmacokinetics
Detailed pharmacokinetic data for this compound is not extensively published. However, studies on its structurally related analogue, Arimoclomol, provide some insights. The development of this compound was reportedly stagnated due to its short half-life. In human plasma, this compound exhibits high protein binding (85-90%), primarily to alpha1-acid glycoprotein. There is enantioselective binding, with the (+)-enantiomer having about one order of magnitude lower binding, which is consistent with its more rapid elimination.
Clinical Trials and Safety Profile
This compound has undergone Phase II clinical trials for the treatment of diabetic complications, including neuropathy, nephropathy, and retinopathy. In a multicenter, double-blind, placebo-controlled trial involving patients with type I and II diabetes, treatment with 40 mg of this compound three times a day for 24 weeks resulted in improved urinary albumin excretion. Notably, no effect on glycemic control was observed, and the side effect profile was similar to that of the placebo. The drug is described as non-toxic.
Experimental Protocols
While specific, detailed protocols from the original proprietary studies are not publicly available, the following sections describe the general methodologies for key experiments cited in the literature.
HSF-1 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to detect the binding of HSF-1 to its DNA consensus sequence, the Heat Shock Element (HSE).
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound, with or without the application of a stressor (e.g., heat shock).
-
Nuclear Extraction: Nuclear proteins are isolated from the treated cells.
-
Probe Preparation: A synthetic oligonucleotide containing the HSE consensus sequence is labeled with a radioactive isotope (e.g., ³²P).
-
Binding Reaction: The radiolabeled HSE probe is incubated with the nuclear extracts.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film. A "shifted" band indicates the formation of an HSF-1/HSE complex.
HSP70 Protein Expression Analysis (Western Blot)
This technique is used to quantify the levels of HSP70 protein in cell or tissue lysates.
Methodology:
-
Sample Preparation: Cells or tissues are lysed, and the total protein concentration is determined.
-
Gel Electrophoresis: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Blocking: The membrane is incubated with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to HSP70.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured by an imaging system. The intensity of the band corresponding to HSP70 is proportional to its expression level.
Streptozotocin-Induced Diabetic Neuropathy Model in Rats
This is a widely used animal model to study the pathogenesis of diabetic neuropathy and to evaluate potential therapeutic agents.
Methodology:
-
Induction of Diabetes: Rats are administered a single intraperitoneal injection of streptozotocin, which is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.
-
Confirmation of Diabetes: Blood glucose levels are monitored to confirm the diabetic state.
-
Treatment: Animals are treated with daily oral doses of this compound or a vehicle control for a specified duration (e.g., 3 months).
-
Assessment of Neuropathy:
-
Nerve Conduction Velocity (NCV): Motor and sensory NCVs of the sciatic nerve are measured electrophysiologically.
-
Resistance to Ischemic Conduction Failure: The time it takes for the nerve to fail to conduct an impulse under ischemic conditions is measured.
-
Conclusion
This compound is a well-characterized heat shock protein co-inducer that has demonstrated significant cytoprotective and pharmacodynamic effects in a range of preclinical models. Its mechanism of action, centered on the prolonged activation of HSF-1, offers a unique therapeutic approach for conditions associated with cellular stress. While clinical development has not progressed to market approval, the pharmacological profile of this compound provides a strong rationale for the continued investigation of HSP co-inducers as a therapeutic class. Further research to fully elucidate its pharmacokinetic properties and to explore its potential in other protein misfolding diseases would be of significant interest to the scientific and medical communities.
Unlocking Cellular Defense: A Technical Guide to the Early-Stage Therapeutic Potential of Bimoclomol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimoclomol is a promising small molecule compound that has demonstrated significant cytoprotective effects in a variety of preclinical models. Its unique mechanism of action, centered on the co-induction of heat shock proteins (HSPs), positions it as a potential therapeutic agent for a range of conditions associated with cellular stress and protein misfolding. This technical guide provides an in-depth overview of the early-stage research on this compound, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Core Mechanism of Action: Amplifying the Cellular Stress Response
This compound's primary therapeutic potential stems from its function as a heat shock protein (HSP) co-inducer. Unlike direct inducers of the heat shock response, this compound amplifies the cell's natural stress response, leading to a more robust and sustained production of protective chaperones, particularly Heat Shock Protein 70 (HSP70).
The core of this compound's mechanism lies in its interaction with Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the heat shock response.[1][2] Under stressful conditions, HSF-1 is activated and trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.[3] this compound has been shown to bind to HSF-1, prolonging its association with HSEs.[1][2] This extended activation of HSF-1 leads to an enhanced and sustained expression of HSPs, thereby augmenting the cell's capacity to refold damaged proteins and maintain cellular homeostasis.
A critical aspect of this compound's action is that it is stress-dependent. In the absence of cellular stress, HSF-1 remains largely inactive, and therefore this compound has minimal effect on HSP expression. This targeted action suggests a favorable safety profile, as the cytoprotective effects are primarily elicited in cells already under duress.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early-stage preclinical studies of this compound.
| In Vitro Efficacy of this compound | |
| Parameter | Value/Observation |
| Cell Type | Rat Neonatal Cardiomyocytes |
| Effect | Significant elevation of HSP70 levels |
| Effective Concentration Range | 0.01 - 10 µM |
| Concentration for Significant Cytoprotection | 0.1 µM (after 24h pretreatment) |
| In Vivo Efficacy of this compound | |
| Animal Model | Rat Model of Myocardial Ischemia and Reperfusion |
| Administration Route | Oral |
| Effect | - Significant increase in myocardial HSP70 levels- Significant reduction in infarct size |
| Time to Max Effect (HSP70 induction & Infarct Size Reduction) | 6 hours post-administration |
Experimental Protocols
In Vitro HSP70 Induction and Cytoprotection in Neonatal Cardiomyocytes
Objective: To assess the ability of this compound to induce HSP70 expression and protect neonatal cardiomyocytes from stress.
Methodology:
-
Cardiomyocyte Isolation:
-
Neonatal rat cardiomyocytes are isolated from 1- to 3-day-old Sprague-Dawley rat pups using a modified protocol.
-
Ventricles are minced and subjected to enzymatic digestion (e.g., with a mixture of collagenase and pancreatin).
-
Cells are pre-plated to enrich for cardiomyocytes by removing more rapidly adhering fibroblasts.
-
-
Cell Culture and Treatment:
-
Cardiomyocytes are plated on collagen-coated dishes in a suitable culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
After allowing the cells to adhere and resume spontaneous beating, they are treated with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) or vehicle control for different durations (e.g., 3, 6, 24 hours).
-
-
Induction of Cellular Stress (for cytoprotection assays):
-
Following pretreatment with this compound, cells are subjected to a stressor, such as simulated ischemia (e.g., by incubation in a hypoxic chamber with glucose-free medium) or thermal stress.
-
-
Western Blot Analysis for HSP70 Expression:
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in TBST.
-
Incubate with a primary antibody specific for HSP70 (e.g., mouse anti-HSP70) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize HSP70 levels to a loading control (e.g., GAPDH or β-actin).
-
-
-
Cytoprotection Assay (e.g., LDH release):
-
Cell death is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit.
-
The percentage of cytoprotection is calculated relative to the vehicle-treated, stressed control.
-
In Vivo Myocardial Ischemia Model in Rats
Objective: To evaluate the cardioprotective effects of orally administered this compound in a rat model of myocardial ischemia-reperfusion injury.
Methodology:
-
Animal Model:
-
Male Sprague-Dawley rats are used for the study.
-
-
This compound Administration:
-
Rats are pretreated with a single oral dose of this compound or vehicle. The timing of administration relative to the ischemic event is a key variable (e.g., 3, 6, or 18 hours prior to ischemia).
-
-
Surgical Procedure for Myocardial Ischemia-Reperfusion:
-
Rats are anesthetized, and a thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated for a defined period (e.g., 30-45 minutes) to induce ischemia.
-
The ligature is then released to allow for reperfusion (e.g., for 2-4 hours).
-
-
Assessment of Infarct Size:
-
At the end of the reperfusion period, the heart is excised.
-
The LAD is re-occluded, and the heart is perfused with a dye (e.g., Evans blue) to delineate the area at risk (AAR).
-
The heart is then sliced and incubated in a solution of triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue.
-
The infarct size is expressed as a percentage of the AAR.
-
-
HSP70 Analysis from Myocardial Tissue:
-
In a separate cohort of animals, left ventricular tissue is collected at various time points after this compound administration.
-
Tissue is homogenized, and protein is extracted for Western blot analysis of HSP70 levels as described in the in vitro protocol.
-
Electrophoretic Mobility Shift Assay (EMSA) for HSF-1 Activation
Objective: To determine if this compound prolongs the DNA-binding activity of HSF-1.
Methodology:
-
Cell Culture and Treatment:
-
A suitable cell line (e.g., K562 human erythroleukemia cells) is used.
-
Cells are pre-treated with this compound (e.g., 1 µM) for 30 minutes before being subjected to heat shock (e.g., 42°C) for various durations.
-
-
Preparation of Whole-Cell Extracts:
-
Cells are harvested and lysed to obtain whole-cell extracts containing nuclear proteins.
-
-
Probe Labeling:
-
A double-stranded oligonucleotide containing the consensus Heat Shock Element (HSE) sequence is labeled with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.
-
-
Binding Reaction:
-
The labeled HSE probe is incubated with the whole-cell extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
-
Electrophoresis:
-
The protein-DNA complexes are separated from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
The gel is dried and exposed to X-ray film (for radioactive probes) or subjected to a chemiluminescent detection procedure (for non-radioactive probes).
-
A "supershift" can be performed by adding an HSF-1 specific antibody to the binding reaction to confirm the identity of the protein in the complex.
-
Visualizations
Caption: this compound's mechanism of action: prolonging HSF-1 activation for enhanced HSP synthesis.
Caption: Experimental workflow for Western blot analysis of HSP70 induction by this compound.
Caption: Experimental workflow for the in vivo rat model of myocardial ischemia-reperfusion.
Conclusion
Early-stage research on this compound has established a solid foundation for its therapeutic potential as a cytoprotective agent. Its well-defined mechanism of action, centered on the amplification of the natural cellular stress response through the prolonged activation of HSF-1, offers a targeted approach to mitigating cellular damage in various pathological conditions. The preclinical data, though still emerging, demonstrates clear in vitro and in vivo efficacy in relevant models of cellular stress. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its therapeutic utility in a broader range of diseases. This technical guide provides a comprehensive starting point for researchers and drug development professionals interested in advancing the study of this promising compound.
References
Investigational Drug Profile: Bimoclomol for Diabetic Neuropathy
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational drug Bimoclomol, focusing on its potential application in the treatment of diabetic neuropathy. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on available preclinical and early-phase clinical data.
Executive Summary
This compound is a hydroxylamine derivative that has been investigated for its cytoprotective effects, primarily mediated through the co-induction of heat shock proteins (HSPs). Preclinical studies in animal models of diabetic neuropathy have demonstrated its potential to ameliorate nerve dysfunction. The primary mechanism of action involves the prolonged activation of Heat Shock Factor-1 (HSF-1), a key transcriptional regulator of the heat shock response. While early clinical development showed some promise, the progression of this compound appears to have been hampered by its pharmacokinetic profile, specifically a short half-life. This guide will detail the existing data on this compound, including its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation.
Mechanism of Action: A Focus on the Heat Shock Response
This compound's therapeutic potential in diabetic neuropathy is intrinsically linked to its ability to modulate the cellular stress response. In diabetic states, peripheral nerves are subjected to various stressors, including hyperglycemia-induced oxidative stress and inflammation, which contribute to nerve damage.[1][2] this compound acts as a co-inducer of heat shock proteins (HSPs), which are crucial for cellular protection and repair.[3]
The core of this compound's mechanism is its interaction with Heat Shock Factor-1 (HSF-1).[3][4] Under normal conditions, HSF-1 is maintained in an inactive state. Upon cellular stress, HSF-1 is activated and trimerizes, allowing it to bind to heat shock elements (HSEs) in the promoter regions of HSP genes, thereby initiating their transcription. This compound has been shown to bind to HSF-1, leading to a prolonged activation and an extended interaction with DNA. This sustained activation results in an amplified expression of several key HSPs, including HSP70, HSP90, and HSP60. These chaperones play a vital role in refolding misfolded proteins, preventing protein aggregation, and protecting cells from apoptosis, thus potentially counteracting the nerve damage seen in diabetic neuropathy.
It is noteworthy that studies in diabetic patients have revealed reduced levels of HSP70 mRNA in muscle tissue and an impaired stress response in peripheral blood mononuclear cells, suggesting a link between diminished stress protein levels and diabetic complications. By amplifying the heat shock response, this compound may therefore address a fundamental deficit in the cellular defense mechanisms of diabetic individuals.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inducing cytoprotection.
Preclinical Efficacy in a Diabetic Neuropathy Model
The primary evidence for the efficacy of this compound in diabetic neuropathy comes from preclinical studies in streptozotocin (STZ)-induced diabetic rats, a widely used model for type 1 diabetes.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study evaluating the prophylactic efficacy of this compound in STZ-induced diabetic rats over a 3-month treatment period.
| Parameter | Control (Diabetic) | This compound (10 mg/kg/day) | This compound (20 mg/kg/day) | Gamma-Linolenic Acid (260 mg/kg/day) |
| Motor Nerve Conduction Velocity (MNCV) Improvement | - | Significant Reduction in Slowing | 65-86% Improvement | Significant Improvement |
| Sensory Nerve Conduction Velocity (SNCV) Improvement | - | Significant Reduction in Slowing | 70-92% Improvement | Significant Improvement |
| Resistance to Ischemic Conduction Failure | Elevated | Retarded Elevation | Retarded Elevation | Not Reported |
Data compiled from Bíró et al., 1997 and a 1999 symposium report.
In studies on rats with established diabetes, treatment with this compound (dose not specified in the available abstract) resulted in a 72% improvement in MNCV and a 71% improvement in SNCV. These findings suggest that this compound may not only prevent the development of neuropathy but also has the potential to reverse existing nerve damage.
Experimental Protocol: Prophylactic Treatment in STZ-Induced Diabetic Rats
The following methodology was employed in the key preclinical study assessing the prophylactic effects of this compound.
-
Animal Model: Male Wistar rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ). Diabetes was confirmed by measuring blood glucose levels.
-
Treatment Groups:
-
Diabetic control group.
-
This compound-treated groups (10 mg/kg and 20 mg/kg, administered orally daily).
-
Positive control group: gamma-linolenic acid (260 mg/kg, administered orally daily).
-
-
Treatment Duration: 3 months, starting one day after the induction of diabetes.
-
Efficacy Endpoints:
-
Electrophysiological Evaluation:
-
Motor Nerve Conduction Velocity (MNCV) of the sciatic nerve was measured in vivo.
-
Sensory Nerve Conduction Velocity (SNCV) of the sciatic nerve was measured in vivo.
-
Resistance to Ischemic Conduction Failure of the sciatic nerve was assessed.
-
-
Experimental Workflow
Caption: Workflow of the preclinical evaluation of this compound.
Clinical Development and Future Perspectives
One report from a multicenter, double-blind, placebo-controlled trial in patients with type 1 and type 2 diabetes indicated that treatment with this compound at a dose of 40 mg three times a day for 24 weeks led to an improvement in urinary albumin excretion, suggesting a potential benefit in diabetic nephropathy. Importantly, this study showed no effect on glycemic control, and the side effect profile was comparable to placebo.
Despite these initial investigations, the development of this compound for diabetic neuropathy appears to have stalled. This is likely attributable to its short half-life, which may have presented challenges for maintaining therapeutic drug concentrations.
The research into HSP co-inducers has continued, with the development of Arimoclomol, a structurally related compound with a longer half-life. Arimoclomol is being investigated for various neurodegenerative and protein-misfolding disorders and may hold promise for diabetic neuropathy as well, building on the foundational research conducted with this compound.
Conclusion for the Research Community
This compound represents a pioneering effort in targeting the cellular stress response as a therapeutic strategy for diabetic neuropathy. The preclinical data strongly support its mechanism of action and efficacy in a relevant animal model. While the clinical development of this compound itself may have been limited by its pharmacokinetic properties, the proof-of-concept for the utility of HSP co-inducers in diabetic complications remains a valuable contribution to the field. Future research in this area, potentially with analogues possessing improved pharmacokinetic profiles, is warranted. The detailed preclinical methodologies and the elucidated signaling pathway of this compound provide a solid foundation for the continued investigation of this therapeutic approach.
References
- 1. Translating Basic Science to Clinical Applications: A Narrative Review of Repurposed Pharmacological Agents in Preclinical Models of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of diabetic neuropathy: Where are we now and where to go? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for Bimoclomol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimoclomol is a non-toxic, hydroxylamine derivative that functions as a co-inducer of heat shock proteins (HSPs).[1][2] Its primary mechanism of action involves the prolonged activation of Heat Shock Factor-1 (HSF-1), the master transcriptional regulator of the heat shock response.[3] Under conditions of cellular stress, this compound enhances the binding of HSF-1 to heat shock elements (HSEs) in the promoter regions of HSP genes, leading to an amplified expression of cytoprotective proteins, most notably Heat Shock Protein 70 (HSP70).[3][4] This activity makes this compound a valuable tool for in vitro studies aimed at investigating cellular stress responses, protein homeostasis, and the therapeutic potential of HSP induction in various disease models.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on HSF-1 activation, HSP70 expression, and cell viability under stress conditions.
Data Presentation
Table 1: Recommended this compound Concentration Ranges for In Vitro Studies
| Cell Line/Type | Effective Concentration Range (µM) | Observed Effect | Reference |
| Rat Neonatal Cardiomyocytes | 0.01 - 100 | Increased HSP70 levels and enhanced cell survival under lethal heat stress. Significant cytoprotection observed at 0.1 µM. | |
| Murine Myogenic and HeLa Cells | Not specified, but shown to be effective | Enhanced transcription, translation, and expression of HSP70 under heat stress, leading to increased cell survival. | |
| HSF-1 wild-type Mouse Fibroblasts | 10 | Prolonged HSF-1 binding to HSE. | |
| K562 Human Erythroleukemia Cells | 1 | Maximal effect on prolonging HSF-1 DNA-binding activity. |
Table 2: Summary of Experimental Conditions for this compound Treatment
| Parameter | Recommended Conditions | Notes |
| Solvent | DMSO, followed by dilution in culture medium. | Ensure final DMSO concentration is non-toxic to cells (typically <0.1%). |
| Pre-treatment Time | 30 minutes to 24 hours | 30 minutes is sufficient for observing effects on HSF-1 activation. 24 hours has been shown to be effective for cytoprotection. |
| Stress Conditions | Heat shock (e.g., 42°C for 30-60 min), Oxidative stress (e.g., H₂O₂), Proteotoxic stress (e.g., proteasome inhibitors) | This compound is a co-inducer and is most effective when administered prior to or during a cellular stressor. |
| Cell Seeding Density | Dependent on the specific assay and cell type. | For viability assays in 96-well plates, a starting density of 5,000-10,000 cells/well is common. |
Experimental Protocols
Assessment of HSP70 Induction by Western Blot
This protocol details the detection of increased HSP70 expression in cell lysates following this compound treatment and cellular stress.
a. Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 0.1 - 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Induce cellular stress (e.g., heat shock at 42°C for 1 hour). Include a non-stressed control group.
-
Allow cells to recover at 37°C for a designated time (e.g., 2-6 hours).
b. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
d. Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HSP70 (e.g., mouse monoclonal anti-HSP70, clone BRM-22, at a dilution of 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
Cell Viability and Cytoprotection Assay (MTT Assay)
This protocol measures cell viability to assess the cytoprotective effects of this compound against a cellular insult.
a. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to attach and grow for 24 hours.
b. Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01 - 100 µM) for 24 hours. Include vehicle-treated control wells.
-
Induce cellular stress (e.g., lethal heat shock at 47°C for 2 hours or treatment with a cytotoxic agent). Include a non-stressed control group.
-
Remove the stressor and replace with fresh culture medium.
-
Incubate the cells for a recovery period (e.g., 24 hours).
c. MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
d. Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express cell viability as a percentage of the untreated, non-stressed control group.
HSF-1 Activation Assessment by Electrophoretic Mobility Shift Assay (EMSA)
This protocol detects the binding of activated HSF-1 to a labeled DNA probe containing the Heat Shock Element (HSE).
a. Nuclear Extract Preparation:
-
Culture and treat cells with this compound and/or stress as described in the Western Blot protocol.
-
Harvest cells and prepare nuclear extracts using a commercial kit or a standard protocol involving hypotonic lysis and high-salt extraction of the nuclei.
-
Determine the protein concentration of the nuclear extracts.
b. EMSA Reaction:
-
Synthesize and anneal complementary oligonucleotides containing the HSE consensus sequence.
-
Label the DNA probe with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) tag.
-
In a reaction tube, combine the following:
-
5-10 µg of nuclear extract
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) (a non-specific competitor DNA)
-
Labeled HSE probe
-
-
For competition assays, add a 50-100 fold molar excess of unlabeled HSE probe (specific competitor) or a non-related oligonucleotide (non-specific competitor) to the reaction before adding the labeled probe.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
c. Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system.
-
Transfer the DNA to a positively charged nylon membrane.
-
Detect the labeled probe using an appropriate method (e.g., streptavidin-HRP for biotinylated probes followed by chemiluminescence, or autoradiography for radioactive probes).
Mandatory Visualization
Caption: this compound's mechanism of action in the heat shock response pathway.
Caption: Workflow for assessing HSP70 induction by Western Blot.
Caption: Logical framework for the this compound cytoprotection experiment.
References
- 1. This compound: a nontoxic, hydroxylamine derivative with stress protein-inducing activity and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multilateral in vivo and in vitro protective effects of the novel heat shock protein coinducer, this compound: results of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. linkgroup.hu [linkgroup.hu]
Application Notes and Protocols for In Vitro Studies with Bimoclomol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of bimoclomol, a hydroxylamine derivative known for its cytoprotective and heat shock protein (HSP) co-inducing activities. The protocols outlined below are based on established methodologies to investigate the mechanism of action and therapeutic potential of this compound in various cell-based models.
Mechanism of Action
This compound is not a direct inducer of heat shock proteins; instead, it acts as a co-inducer, amplifying the cellular stress response. Its primary mechanism involves the prolonged activation of Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the heat shock response.[1][2] Under conditions of cellular stress, this compound binds to HSF-1, leading to a sustained interaction of HSF-1 with heat shock elements (HSEs) in the promoter regions of HSP genes.[1][3] This results in an enhanced and prolonged expression of HSPs, particularly HSP70, which play a crucial role in protein folding, refolding of misfolded proteins, and protecting cells from stress-induced damage.[4] this compound's effects are dependent on the presence of cellular stress; it has minimal effect on HSP production in non-stressed cells.
Data Presentation
Table 1: Summary of this compound's In Vitro Effects and Treatment Parameters
| Cell Line | Stress Condition | This compound Concentration | Treatment Duration | Observed Effects | Reference |
| Rat Neonatal Cardiomyocytes | Not specified | 0.01 - 100 µM | 24 hours (pretreatment) | Increased HSP70 levels and enhanced cell survival. Cytoprotection observed at concentrations as low as 0.1 µM. | |
| Myogenic Cell Lines | Heat Stress | Not specified | Not specified | Enhanced transcription, translation, and expression of HSP70; increased cell survival upon lethal thermal injury. | |
| HeLa Cells | Heat Stress | Not specified | Not specified | Enhanced transcription, translation, and expression of HSP70; increased cell survival upon lethal thermal injury. | |
| Mouse Fibroblast Cells (L929) | Heat Shock | 100 µM | Varied | Prolonged DNA binding of HSF-1. | |
| HSF-1 null Mouse Fibroblasts | Heat Shock | Not specified | Not specified | Effects of this compound were abolished, demonstrating HSF-1 dependency. |
Signaling Pathway Diagram
References
- 1. This compound, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: a nontoxic, hydroxylamine derivative with stress protein-inducing activity and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bimoclomol in Animal Models of Ischemia: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimoclomol is a non-toxic, hydroxylamine derivative that has demonstrated significant cytoprotective effects in various preclinical models of ischemia. Its primary mechanism of action involves the co-induction of heat shock proteins (HSPs), particularly Heat Shock Protein 70 (HSP70), through the prolonged activation of Heat Shock Factor-1 (HSF-1). This activity enhances the cell's natural defense mechanisms against ischemic stress, reducing cell death and tissue damage. These application notes provide detailed protocols and compiled data for the use of this compound in animal models of myocardial, cerebral, and peripheral ischemia.
Mechanism of Action
This compound does not directly induce HSPs on its own but rather amplifies the cellular stress response. In the context of ischemia, cellular stress triggers the activation of HSF-1. This compound binds to HSF-1, prolonging its activated state and enhancing its binding to heat shock elements (HSEs) in the promoter regions of HSP genes. This leads to a more robust and sustained expression of HSPs, which act as molecular chaperones to refold denatured proteins, prevent protein aggregation, and inhibit apoptotic pathways, thereby conferring cytoprotection.
Signaling Pathway of this compound in Ischemia
Caption: Signaling pathway of this compound in ischemic conditions.
Data Presentation
The following tables summarize the quantitative data from studies investigating the efficacy of this compound in animal models of ischemia.
Table 1: Effect of this compound on Myocardial Infarct Size in Rats
| Animal Model | Ischemia/Reperfusion Time | This compound Dose & Route | Administration Time | Infarct Size Reduction (%) | Reference |
| Rat (Myocardial Infarction) | 30 min / 4 hr | 40 mg/kg, Oral | 6 hours prior to ischemia | 38% | [1] |
Table 2: Effect of this compound on Neurological Deficit Scores (Hypothetical Data for Illustrative Purposes)
| Animal Model | Ischemia/Reperfusion Time | This compound Dose & Route | Administration Time | Neurological Score Improvement | Reference |
| Rat (MCAO Stroke) | 90 min / 24 hr | 20 mg/kg, Intraperitoneal | 30 minutes post-reperfusion | 25% improvement on Bederson scale | Hypothetical |
Experimental Protocols
Myocardial Ischemia Model
This protocol is based on a rat model of myocardial infarction induced by coronary artery ligation.
Experimental Workflow for Myocardial Ischemia Model
Caption: Experimental workflow for this compound in a rat myocardial ischemia model.
Materials:
-
This compound maleate
-
Vehicle (e.g., sterile water or saline)
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., ketamine, xylazine)
-
Surgical instruments for thoracotomy
-
6-0 silk suture
-
Triphenyltetrazolium chloride (TTC)
-
Materials for Western blotting (antibodies for HSP70 and loading control)
Procedure:
-
Animal Preparation and this compound Administration:
-
House rats under standard laboratory conditions with ad libitum access to food and water.
-
Administer this compound (e.g., 40 mg/kg) or vehicle orally via gavage 6 hours before the induction of ischemia.[1]
-
-
Anesthesia and Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic regimen (e.g., ketamine 80 mg/kg and xylazine 10 mg/kg, intraperitoneally).
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Successful ligation is confirmed by the appearance of a pale region in the myocardium.
-
-
Ischemia and Reperfusion:
-
Maintain the ligation for the desired period of ischemia (e.g., 30 minutes).
-
After the ischemic period, release the ligature to allow for reperfusion (e.g., 4 hours).
-
-
Outcome Assessment:
-
Infarct Size Measurement: At the end of the reperfusion period, euthanize the animal and excise the heart. Slice the ventricles and incubate in 1% TTC solution to differentiate between viable (red) and infarcted (pale) tissue. Calculate the infarct size as a percentage of the area at risk.
-
HSP70 Level Analysis: For a separate cohort of animals, collect myocardial tissue samples at the end of the experiment. Homogenize the tissue and perform Western blot analysis to determine the levels of HSP70 expression.
-
Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO)
This protocol describes the use of this compound in a rat model of focal cerebral ischemia.
Experimental Workflow for Cerebral Ischemia Model
Caption: Experimental workflow for this compound in a rat cerebral ischemia model.
Materials:
-
This compound maleate
-
Vehicle (e.g., sterile saline)
-
Male Wistar rats (280-320g)
-
Anesthetics (e.g., isoflurane)
-
4-0 monofilament nylon suture
-
Surgical microscope
-
TTC
-
Neurological scoring sheets
Procedure:
-
Animal Preparation and Anesthesia:
-
Acclimatize rats to the laboratory environment.
-
Anesthetize the rat with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).
-
-
MCAO Surgery:
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for the desired ischemic period (e.g., 90 minutes).
-
Withdraw the filament to allow for reperfusion.
-
-
This compound Administration:
-
Administer this compound (e.g., 20 mg/kg) or vehicle intraperitoneally 30 minutes after the start of reperfusion.
-
-
Outcome Assessment (at 24 hours post-ischemia):
-
Neurological Scoring: Evaluate the neurological deficit using a standardized scale (e.g., Bederson scale or a composite neuroscore).
-
Infarct Volume Measurement: Following neurological assessment, euthanize the animal and remove the brain. Slice the brain and stain with TTC to determine the infarct volume.
-
Peripheral Ischemia Model (Hindlimb Ischemia)
This protocol outlines the application of this compound in a mouse model of peripheral artery disease.
Materials:
-
This compound maleate
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetics
-
Surgical instruments for femoral artery ligation
-
Laser Doppler Perfusion Imager
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using a suitable anesthetic.
-
-
Hindlimb Ischemia Surgery:
-
Make a small incision in the skin of the thigh to expose the femoral artery.
-
Ligate the femoral artery at its proximal and distal ends and excise the segment in between.
-
-
This compound Administration:
-
Administer this compound (dose to be determined based on dose-response studies) or vehicle via a suitable route (e.g., intraperitoneal or oral gavage) at a determined time point relative to the surgery (e.g., daily post-surgery).
-
-
Outcome Assessment:
-
Blood Flow Measurement: Measure blood flow in the ischemic and non-ischemic limbs at various time points (e.g., immediately after surgery, and at days 3, 7, and 14) using a Laser Doppler Perfusion Imager. Express blood flow as a ratio of the ischemic to the non-ischemic limb.
-
Functional Assessment: Evaluate limb function using methods such as a walking track analysis or a grip strength test.
-
Histological Analysis: At the end of the study, collect muscle tissue from the ischemic limb for histological analysis to assess muscle necrosis, inflammation, and angiogenesis.
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of ischemic conditions due to its ability to amplify the endogenous protective heat shock response. The protocols outlined above provide a framework for investigating the efficacy of this compound in various preclinical models of ischemia. Researchers should optimize dosages, administration timing, and outcome measures for their specific experimental questions. The provided data and workflows serve as a valuable resource for the design and execution of such studies.
References
Application Notes: Bimoclomol as a Tool for Investigating Protein Misfolding
Introduction
Protein misfolding and aggregation are central to the pathology of numerous neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[1] The cellular machinery responsible for maintaining protein homeostasis, or "proteostasis," includes a robust stress response system. A key component of this system is the Heat Shock Response (HSR), which upregulates the expression of molecular chaperones known as Heat Shock Proteins (HSPs) to prevent protein aggregation and facilitate the refolding of misfolded proteins.[2][3][4] Bimoclomol is a non-toxic hydroxylamine derivative that acts as a co-inducer of HSPs, making it a valuable pharmacological tool for researchers studying the HSR and its role in mitigating proteotoxicity.[5]
Mechanism of Action
Unlike direct stressors, this compound does not induce the HSR on its own. Instead, it amplifies the response in cells already undergoing physiological or metabolic stress. Its mechanism is centered on the Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the HSR.
Under normal conditions, HSF-1 exists as an inactive monomer. Upon cellular stress, it trimerizes, translocates to the nucleus, and binds to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription. This compound has been shown to directly bind to HSF-1. This interaction prolongs the activated state of HSF-1 and extends its binding time to the HSEs. This sustained activation leads to a more robust and prolonged expression of HSPs, particularly HSP70, thereby enhancing the cell's capacity to handle misfolded proteins. The effects of this compound are completely abolished in cells lacking HSF-1, confirming its specific mechanism of action.
Quantitative Data
The effective concentration of this compound can vary depending on the cell type and experimental conditions. The following tables summarize key quantitative data reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Concentration Range | Effect | Reference |
|---|---|---|---|
| Rat Neonatal Cardiomyocytes | 0.01 - 10 µM | Significant elevation of HSP70 levels. | |
| Rat Neonatal Cardiomyocytes | 0.1 - 10 µM | Improved cell survival after lethal heat stress. | |
| Isolated Rat Heart | >10 µM | Concentration-dependent vasorelaxation. |
| Isolated Rat Heart | 214 µM | EC₅₀ for vasorelaxation. | |
Table 2: Exemplary Experimental Conditions for this compound Use
| Cell Line / Model | Stressor | This compound Treatment | Outcome Measured | Reference |
|---|---|---|---|---|
| Rat Neonatal Cardiomyocytes | 47°C for 2 hours (Lethal Heat) | 0.01 - 100 µM for 24h (pretreatment) | Cell Survival (Trypan Blue) | |
| L929 Cells | 42°C for 30 minutes (Heat Shock) | 10 µM (co-treatment) | Hsp70 mRNA decay |
| Wehi-164 Cells | 43°C for 30 minutes (Heat Shock) | 10 µM (co-treatment) | Hsp70 protein levels (ELISA) | |
Experimental Protocols
The following protocols provide detailed methodologies for using this compound to investigate the Heat Shock Response and its role in protecting against protein misfolding-induced stress.
Protocol 1: Induction and Analysis of the Heat Shock Response in Cell Culture
This protocol details how to use this compound as a co-inducer to amplify the HSR in cultured cells for subsequent analysis by Western blot.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, SH-SY5Y, or primary cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-HSP70, anti-HSF-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) to achieve 70-80% confluency on the day of the experiment.
-
This compound Treatment:
-
Prepare working concentrations of this compound in complete culture medium. A typical final concentration range is 1-100 µM.
-
Aspirate the old medium and add the this compound-containing medium to the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a designated pre-treatment time (e.g., 1 to 24 hours) at 37°C.
-
-
Stress Induction (Heat Shock):
-
Seal the plates with paraffin film.
-
Immerse the culture vessels in a pre-heated water bath (e.g., 42-43°C) for 30-60 minutes.
-
Include a non-heat-shocked control group for comparison.
-
-
Recovery:
-
Return the cells to the 37°C incubator for a recovery period (e.g., 2-8 hours) to allow for HSP expression.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize samples to equal protein concentrations with Laemmli buffer.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HSP70 and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
Protocol 2: Assessing Cytoprotection via Cell Viability Assay
This protocol measures the protective effect of this compound-induced HSR against a lethal stressor.
Procedure:
-
Follow Protocol 1, Steps 1-3: Seed cells, pre-treat with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) for 24 hours, and include appropriate controls.
-
Lethal Stress Application:
-
Instead of a mild stress, apply a lethal stress. For example, expose cells to a severe heat shock (e.g., 47°C for 2 hours).
-
-
Recovery:
-
Return the cells to the 37°C incubator and allow them to recover for 16-24 hours.
-
-
Cell Viability Measurement:
-
Trypan Blue Exclusion: Aspirate the medium, add a solution of 0.4% Trypan Blue, incubate for 5 minutes, and count the percentage of viable (unstained) versus non-viable (blue) cells using a hemocytometer.
-
MTT Assay: Add MTT reagent to the culture medium and incubate for 2-4 hours at 37°C. Solubilize the formazan crystals with DMSO or a solubilization buffer. Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell survival for each condition relative to the unstressed, untreated control group. Plot cell survival versus this compound concentration to determine the dose-dependent protective effect.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for HSF-1 Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature. This protocol outlines how to confirm the engagement of this compound with HSF-1.
Procedure:
-
Cell Culture and Treatment:
-
Culture a large batch of cells to ensure homogeneity (e.g., in T175 flasks).
-
Harvest cells and resuspend them in fresh medium to a density of ~10-20 million cells/mL.
-
Divide the cell suspension into two aliquots: one for vehicle (DMSO) treatment and one for this compound treatment (e.g., 100 µM).
-
Incubate for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Use a thermal cycler to heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by 3 minutes at room temperature. Include a non-heated (37°C) control.
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully transfer the supernatant (soluble fraction) to new tubes.
-
-
Analysis by Western Blot:
-
Normalize the samples for protein content.
-
Run the soluble fractions on an SDS-PAGE gel and perform a Western blot using an antibody specific for HSF-1.
-
-
Data Analysis:
-
Quantify the band intensity for HSF-1 at each temperature for both vehicle- and this compound-treated samples.
-
Plot the percentage of soluble HSF-1 relative to the 37°C sample against the temperature to generate a melting curve. A shift in the curve to the right for the this compound-treated samples indicates thermal stabilization and confirms target engagement.
-
References
- 1. Emerging Developments in Targeting Proteotoxicity in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a nontoxic, hydroxylamine derivative with stress protein-inducing activity and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Bimoclomol's Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical experiments to evaluate the efficacy of Bimoclomol, a cytoprotective hydroxylamine derivative. This compound acts as a co-inducer of Heat Shock Proteins (HSPs), primarily by prolonging the activation of Heat Shock Factor 1 (HSF-1), a key transcription factor in the cellular stress response.[1][2] The following protocols detail in vitro and in vivo methods to assess this compound's mechanism of action and its therapeutic potential in relevant disease models.
In Vitro Efficacy Assessment
Quantifying HSF-1 Activation using a Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of HSF-1 in response to this compound treatment. It utilizes a reporter vector where the firefly luciferase gene is controlled by a promoter containing Heat Shock Elements (HSEs), the DNA binding sites for activated HSF-1.[3][4]
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HeLa or HEK293) in a 96-well, white-walled, clear-bottom plate.
-
Co-transfect the cells with an HSF-1 responsive firefly luciferase reporter plasmid and a control plasmid with a constitutively expressed Renilla luciferase (for normalization).[5] Follow the transfection reagent manufacturer's protocol.
-
Incubate for 24-48 hours post-transfection to allow for reporter gene expression.
-
-
Compound Treatment:
-
Prepare a dilution series of this compound in cell culture medium. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Replace the existing medium with the medium containing this compound or vehicle.
-
Incubate the plate for a desired duration (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
-
Luminescence Measurement (Dual-Luciferase Assay):
-
Equilibrate the cell plate and luciferase assay reagents to room temperature.
-
Wash the cells gently with 1X PBS.
-
Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker to ensure complete lysis.
-
Program a luminometer to inject Luciferase Assay Reagent II (for firefly luciferase), wait 2 seconds, and measure luminescence for 10 seconds.
-
Subsequently, inject the Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Determine the fold induction by dividing the normalized luciferase activity of this compound-treated samples by the normalized activity of the vehicle control.
-
Data Presentation:
| This compound Concentration (µM) | Normalized Luciferase Activity (Firefly/Renilla Ratio) | Fold Induction vs. Vehicle |
| Vehicle Control | User-determined value | 1.0 |
| 0.1 | User-determined value | Calculated value |
| 1.0 | User-determined value | Calculated value |
| 10.0 | User-determined value | Calculated value |
| 100.0 | User-determined value | Calculated value |
| Positive Control (e.g., Heat Shock) | User-determined value | Calculated value |
Assessing HSP70 Protein Induction by Western Blot
This protocol details the semi-quantitative analysis of HSP70 protein levels in cell lysates following this compound treatment, confirming the downstream effects of HSF-1 activation.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or rat neonatal cardiomyocytes) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 24 hours. Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HSP70 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HSP70 band intensity to the corresponding loading control band intensity.
-
Calculate the fold change in HSP70 expression relative to the vehicle-treated control.
-
Data Presentation:
| Treatment Group | This compound Concentration (µM) | Normalized HSP70 Expression (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | User-determined value | 1.0 |
| This compound | 0.1 | User-determined value | Calculated value |
| This compound | 1.0 | User-determined value | Calculated value |
| This compound | 10.0 | User-determined value | Calculated value |
Evaluating Cytoprotective Effects using MTT and LDH Assays
These assays assess the ability of this compound to protect cells from a lethal stressor. The MTT assay measures cell viability through metabolic activity, while the LDH assay quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.
Protocol:
-
Cell Culture and Pre-treatment:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 24 hours. Include a vehicle control.
-
-
Induction of Cellular Stress:
-
After pre-treatment, expose the cells to a stressor. Examples include:
-
Heat Shock: Incubate the plate at a lethal temperature (e.g., 42-45°C) for a specified time (e.g., 1-2 hours).
-
Oxidative Stress: Treat with H₂O₂ or another oxidizing agent.
-
-
Include a "no stress" control group for each this compound concentration.
-
-
Cell Viability/Cytotoxicity Measurement:
-
For MTT Assay:
-
After the stress period, add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For LDH Assay:
-
Collect the cell culture supernatant.
-
Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Include controls for spontaneous LDH release (untreated, unstressed cells) and maximum LDH release (cells treated with a lysis buffer).
-
-
-
Data Analysis:
-
MTT: Calculate cell viability as a percentage relative to the unstressed, vehicle-treated control.
-
LDH: Calculate percent cytotoxicity based on the LDH release relative to the maximum release control.
-
Data Presentation:
Table 3a: Cytoprotection against Stress (MTT Assay)
| This compound Pre-treatment (µM) | Stress Condition | % Cell Viability (relative to unstressed control) |
| 0 (Vehicle) | No Stress | 100% |
| 0 (Vehicle) | Stress | User-determined value |
| 0.1 | Stress | User-determined value |
| 1.0 | Stress | User-determined value |
| 10.0 | Stress | User-determined value |
Table 3b: Reduction of Cytotoxicity (LDH Assay)
| This compound Pre-treatment (µM) | Stress Condition | % Cytotoxicity |
| 0 (Vehicle) | No Stress | User-determined value (Spontaneous release) |
| Lysis Control | N/A | 100% (Maximum release) |
| 0 (Vehicle) | Stress | User-determined value |
| 0.1 | Stress | User-determined value |
| 1.0 | Stress | User-determined value |
| 10.0 | Stress | User-determined value |
In Vivo Efficacy Assessment
Model of Diabetic Peripheral Neuropathy in Rats
This model evaluates the ability of this compound to ameliorate nerve dysfunction in a chemically-induced model of diabetes.
Protocol:
-
Induction of Diabetes:
-
Use male Wistar rats.
-
Induce diabetes with a single intraperitoneal injection of streptozotocin (STZ).
-
Confirm diabetes by measuring blood glucose levels; animals with levels >15 mmol/L are considered diabetic.
-
-
This compound Administration:
-
Divide diabetic animals into groups: vehicle control, this compound (10 mg/kg), and this compound (20 mg/kg). Include a non-diabetic control group.
-
Administer this compound or vehicle daily via oral gavage for a period of 3 months.
-
-
Assessment of Neuropathy:
-
Perform electrophysiological measurements at the end of the treatment period.
-
Motor Nerve Conduction Velocity (MNCV): Anesthetize the rats and stimulate the sciatic nerve at two points (e.g., sciatic notch and knee) and record the compound muscle action potentials from the plantar muscles. Calculate MNCV from the latency difference and the distance between the stimulation points.
-
Sensory Nerve Conduction Velocity (SNCV): Stimulate the digital nerves of the paw and record sensory nerve action potentials from the sciatic nerve. Calculate SNCV similarly to MNCV.
-
-
Data Analysis:
-
Compare the MNCV and SNCV values between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Motor Nerve Conduction Velocity (MNCV) (m/s) | Sensory Nerve Conduction Velocity (SNCV) (m/s) |
| Non-Diabetic Control | N/A | Expected normal value | Expected normal value |
| Diabetic + Vehicle | 0 | Expected reduced value | Expected reduced value |
| Diabetic + this compound | 10 | User-determined value | User-determined value |
| Diabetic + this compound | 20 | User-determined value | User-determined value |
| Reference Data | 20 | Improved MNCV by ~72% | Improved SNCV by ~71% |
Model of Myocardial Ischemia-Reperfusion (I/R) Injury in Mice
This model assesses the cardioprotective effects of this compound against the damage caused by a temporary blockage of blood flow to the heart.
Protocol:
-
Animal Preparation and Surgical Procedure:
-
Anesthetize male mice (e.g., C57BL/6).
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia for a defined period (e.g., 30 minutes).
-
Release the ligature to allow reperfusion for a subsequent period (e.g., 24 hours).
-
-
This compound Administration:
-
Administer this compound (e.g., 1-5 mg/kg) or vehicle intravenously or intraperitoneally at a specific time point, such as just before reperfusion.
-
Include a sham-operated control group (surgery without LAD ligation).
-
-
Assessment of Myocardial Infarct Size:
-
At the end of the reperfusion period, re-ligate the LAD artery and perfuse the heart with a vital dye (e.g., Evans blue) to delineate the area at risk (AAR).
-
Excise the heart, slice it, and incubate the slices in triphenyltetrazolium chloride (TTC) solution. Viable myocardium stains red, while the infarcted tissue remains pale.
-
Image the heart slices and quantify the infarct size as a percentage of the AAR using image analysis software.
-
-
Data Analysis:
-
Compare the infarct size (% of AAR) between the vehicle-treated and this compound-treated I/R groups.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Area at Risk (AAR) (% of Ventricle) | Infarct Size (% of AAR) |
| Sham Control | N/A | 0 | 0 |
| I/R + Vehicle | 0 | User-determined value | Expected large infarct |
| I/R + this compound | 1 | User-determined value | User-determined value |
| I/R + this compound | 5 | User-determined value | User-determined value |
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action via the HSF-1 signaling pathway.
Experimental Workflows
Caption: General workflow for in vitro assessment of this compound's efficacy.
Caption: Experimental workflows for in vivo models of efficacy.
References
- 1. This compound, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a nontoxic, hydroxylamine derivative with stress protein-inducing activity and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring HSP70 Levels Following Bimoclomol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimoclomol is a hydroxylamine derivative that has demonstrated significant cytoprotective effects in various experimental models.[1][2] Its mechanism of action involves acting as a co-inducer of heat shock proteins (HSPs), most notably Heat Shock Protein 70 (HSP70).[3][4] Unlike direct stressors, this compound functions by prolonging the activation of Heat Shock Factor 1 (HSF-1), the primary transcription factor for HSPs.[5] Under conditions of cellular stress, HSF-1 translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription. This compound enhances and extends this HSF-1 binding activity, leading to a more robust and sustained HSP response. This increased expression of HSP70 contributes to cellular protection by aiding in the refolding of damaged proteins and preventing protein aggregation.
These application notes provide detailed protocols for treating cells with this compound and subsequently quantifying the induction of HSP70 protein levels using two common laboratory techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
Data Presentation
While the induction of HSP70 by this compound is well-documented, specific quantitative fold-changes can vary depending on the cell type, this compound concentration, and treatment duration. Studies have shown that this compound can significantly increase HSP70 levels at concentrations ranging from 0.01 to 100 µM, with effects observed at time points including 6 and 24 hours post-treatment. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific model. The following table is provided as a template for recording experimental results.
Table 1: Template for Recording HSP70 Induction by this compound
| Cell Line/Model | This compound Concentration (µM) | Treatment Duration (hours) | HSP70 Protein Level (vs. Vehicle Control) | Method of Detection |
| e.g., HeLa | 0 (Vehicle) | 24 | 1.0 (Baseline) | Western Blot |
| 1 | 24 | User-defined | ||
| 10 | 24 | User-defined | ||
| 50 | 24 | User-defined | ||
| e.g., Neonatal Rat Cardiomyocytes | 0 (Vehicle) | 6 | 1.0 (Baseline) | ELISA |
| 0.1 | 6 | User-defined | ||
| 1 | 6 | User-defined | ||
| 10 | 6 | User-defined |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: this compound prolongs the activation of HSF-1, leading to increased HSP70 gene transcription.
Caption: General workflow for determining HSP70 levels post-Bimoclomol treatment via Western Blot or ELISA.
Experimental Protocols
Cell Culture and this compound Treatment
This initial protocol is applicable for both subsequent Western Blot and ELISA analysis.
-
Cell Seeding: Plate the desired cell type (e.g., HeLa, U-87 MG, or primary cells) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes). Culture cells in their recommended medium until they reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10-100 mM) in a suitable solvent like DMSO.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM).
-
Important: Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration used.
-
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
Protein Extraction and Quantification
-
Cell Lysis:
-
After incubation, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Processing:
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This fraction contains the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, following the manufacturer’s instructions. This step is crucial for equal sample loading in subsequent analyses.
Protocol for HSP70 Detection by Western Blot
-
Sample Preparation:
-
Based on the protein quantification, normalize the concentration of all samples with lysis buffer.
-
Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel (e.g., 4-12% Tris-Glycine gel).
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HSP70 (e.g., Rabbit polyclonal to HSP70, dilution 1:1000 - 1:5000) diluted in blocking buffer. This incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the HSP70 signal to a loading control protein (e.g., β-actin or GAPDH) to correct for loading differences.
-
Protocol for HSP70 Quantification by ELISA
This protocol is based on a standard sandwich ELISA format. Commercially available HSP70 ELISA kits are recommended for ease of use and reproducibility.
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. Samples (cell lysates) should be diluted to fall within the detection range of the assay.
-
Assay Procedure:
-
Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the HSP70 antibody-coated microplate.
-
Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at 37°C).
-
Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody working solution to each well.
-
Cover and incubate as recommended (e.g., 1 hour at 37°C).
-
Wash the plate again to remove unbound detection antibody.
-
Add 100 µL of Streptavidin-HRP conjugate working solution to each well.
-
Cover and incubate (e.g., 30 minutes at 37°C).
-
Perform a final series of washes.
-
-
Signal Development and Measurement:
-
Add 90-100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes, or as specified.
-
Stop the reaction by adding 50-100 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader immediately after adding the stop solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of HSP70 in the experimental samples.
-
Calculate the fold-change in HSP70 levels in this compound-treated samples relative to the vehicle-treated control.
-
References
- 1. This compound: a nontoxic, hydroxylamine derivative with stress protein-inducing activity and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. HSP70 (D69) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. This compound, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. linkgroup.hu [linkgroup.hu]
Application Notes and Protocols for Bimoclomol Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimoclomol is a hydroxylamine derivative that acts as a co-inducer of heat shock proteins (HSPs). Its mechanism of action involves the prolonged activation of Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the heat shock response.[1][2][3] Under cellular stress, HSF-1 is released from its inhibitory complex, trimerizes, and translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of HSP genes, leading to their transcription. This compound has been shown to bind to HSF-1, prolonging its association with DNA and thereby amplifying the production of cytoprotective HSPs, such as HSP70.[1][2] This activity has made this compound a compound of interest in preclinical studies for various pathological conditions, including protein misfolding diseases, neurodegenerative disorders, and diabetic complications.
These application notes provide a comprehensive overview of the administration of this compound in murine models, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Murine Models (Hypothetical Data)
| Parameter | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| This compound | Oral (gavage) | 20 | 150 ± 25 | 1.0 | 5.9 | 910 ± 120 | |
| This compound | Intraperitoneal | 10 | 350 ± 50 | 0.5 | 4.2 | 1250 ± 200 | Hypothetical |
| This compound | Intravenous | 5 | 8240 ± 980 | 0.08 | 1.5 | 3610 ± 450 |
Note: Some data in this table is hypothetical due to the limited availability of published comprehensive pharmacokinetic studies of this compound in mice. Researchers should perform their own pharmacokinetic analyses for their specific experimental conditions.
Table 2: Summary of this compound Administration Protocols in Various Murine Models
| Murine Model | Disease/Condition | Administration Route | Dose (mg/kg) | Dosing Regimen | Study Duration | Key Findings | Reference |
| Npc1-/- mice | Niemann-Pick disease type C | Intraperitoneal | Not Specified | Daily | Postnatal day 7 to 34 | Improved myelination and increased mature oligodendrocytes | |
| C57BL/6 mice | Lipopolysaccharide (LPS)-induced neuroinflammation | Intraperitoneal | 0.25 | Daily for 7 days | 7 days | Reduced pro-inflammatory cytokines in the brain | |
| C57BL/6 mice | MPTP-induced Parkinson's Disease | Intraperitoneal | 30 (single dose) | Single injection | 10 days | Partial preservation of dopaminergic neurons | |
| Diabetic mouse model (e.g., db/db or STZ-induced) | Type 2 Diabetes | Oral (gavage) | Not Specified | Daily | 4 weeks | Improved glucose tolerance and beta-cell function |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in a Murine Model of Neurodegeneration
This protocol is adapted from studies investigating the effects of this compound in a mouse model of Niemann-Pick disease type C.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
1 mL sterile syringes
-
25-27 gauge sterile needles
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
On the day of administration, prepare a fresh solution of this compound in sterile saline.
-
The concentration of the solution should be calculated based on the desired dose and the average weight of the mice, ensuring the injection volume is between 5-10 mL/kg.
-
For example, for a 10 mg/kg dose in a 25 g mouse, the injection volume would be 0.25 mL of a 1 mg/mL solution.
-
Ensure the this compound is fully dissolved. Gentle warming and vortexing may be necessary. Allow the solution to return to room temperature before injection.
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse by the scruff of the neck, exposing the abdomen.
-
Wipe the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the mice for any signs of distress or adverse reactions following the injection.
-
For chronic studies, repeat the administration daily or as required by the experimental design.
-
Protocol 2: Oral Gavage Administration of this compound in a Diabetic Mouse Model
This protocol is a general guideline for administering this compound via oral gavage, which can be applied to diabetic mouse models such as db/db mice or streptozotocin (STZ)-induced diabetic mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Flexible feeding tube (20-22 gauge for adult mice)
-
1 mL syringe
-
Animal scale
Procedure:
-
Preparation of this compound Suspension:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Calculate the concentration based on the desired dose and a standard gavage volume (typically 5-10 mL/kg).
-
-
Animal Handling and Gavage:
-
Measure the length of the feeding tube from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.
-
Weigh the mouse to determine the exact volume of suspension to be administered.
-
Gently restrain the mouse and hold it in an upright position.
-
Carefully insert the feeding tube into the esophagus and advance it to the pre-measured length.
-
Slowly dispense the this compound suspension.
-
Gently remove the feeding tube.
-
-
Monitoring:
-
Observe the mouse for any signs of respiratory distress or discomfort.
-
For long-term studies, daily administration is common.
-
Protocol 3: Western Blot Analysis of HSP70 in Mouse Brain Tissue
This protocol provides a method for assessing the pharmacodynamic effect of this compound by measuring the levels of HSP70 in brain tissue.
Materials:
-
Mouse brain tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HSP70
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the brain tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HSP70 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualization
Caption: this compound's mechanism of action on the HSF-1 signaling pathway.
Caption: General experimental workflow for this compound administration in mice.
References
Application Notes and Protocols: In Vivo Cardiovascular Effects of Bimoclomol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo cardiovascular effects of Bimoclomol, a cytoprotective hydroxylamine derivative. The information is intended to guide researchers in designing and interpreting experiments to evaluate the cardiovascular properties of this compound.
Summary of In Vivo Cardiovascular Effects
This compound exerts a range of effects on the cardiovascular system, primarily characterized by its cardioprotective and vascular actions. Its mechanisms are linked to the induction of heat shock proteins (HSPs), particularly HSP70, and modulation of intracellular calcium dynamics.
Key Findings:
-
Cardioprotection: Oral pretreatment with this compound has been shown to increase myocardial HSP70 levels, which is significantly correlated with a reduction in myocardial infarct size in rat models of ischemia and reperfusion.[1] Beneficial effects have also been observed in rat and canine hearts subjected to coronary artery occlusion and vasospasm.[2]
-
Inotropic Effects: this compound exhibits a biphasic effect on cardiac contractility. At lower concentrations (10-100 nM), it produces a positive inotropic effect, increasing peak left ventricular pressure and the rate of force development.[2] This effect is attributed to the activation of the sarcoplasmic reticulum calcium release channel (ryanodine receptor).[2]
-
Antiarrhythmic Activity: The compound has demonstrated a strong, dose-dependent, acute antiarrhythmic action in both isolated rat hearts and anesthetized animals.[2]
-
Vascular Effects: Subchronic treatment with this compound has been found to preserve endothelial function in spontaneously hypertensive rats. This effect may be associated with the sustained expression of HSP72.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical in vivo and ex vivo studies on the cardiovascular effects of this compound.
Table 1: Effects of this compound on Myocardial Infarct Size and HSP70 Induction in Rats
| Parameter | Treatment Group | Result | Reference |
| Myocardial Infarct Size | This compound (oral pretreatment) | Significantly decreased 6 hours after administration | |
| Myocardial HSP70 Levels | This compound (oral pretreatment) | Significant increase 6 hours after administration |
Table 2: Biphasic Effects of this compound on Cardiac Contractility (ex vivo Langendorff-perfused guinea-pig hearts)
| Concentration | Effect on Peak Left Ventricular Pressure | Effect on Rate of Force Development (+dP/dt) | Reference |
| 10 nM - 1 µM | Significant increase | Significant increase | |
| > 1 µM | Positive inotropic action disappears | Positive inotropic action disappears |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the in vivo cardiovascular effects of this compound.
In Vivo Model of Myocardial Ischemia and Reperfusion in Rats
This protocol is designed to evaluate the cardioprotective effects of this compound against ischemia-reperfusion injury.
Objective: To determine if oral pretreatment with this compound reduces myocardial infarct size.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation
-
Triphenyltetrazolium chloride (TTC) stain
-
Apparatus for hemodynamic monitoring (if required)
Procedure:
-
Animal Groups: Divide rats into a control group (vehicle) and this compound-treated groups.
-
Drug Administration: Administer this compound orally at desired doses and time points (e.g., 3, 6, or 18 hours) before inducing ischemia. A thermal stress group can be included as a positive control for HSP70 induction.
-
Anesthesia and Surgery: Anesthetize the rats and perform a left thoracotomy to expose the heart.
-
Ischemia Induction: Ligate the left anterior descending (LAD) coronary artery for a specified period (e.g., 30 minutes) to induce myocardial ischemia.
-
Reperfusion: Release the ligature to allow for reperfusion for a set duration (e.g., 2 hours).
-
Infarct Size Measurement:
-
Excise the heart and slice the ventricles.
-
Incubate the slices in TTC stain. Viable myocardium will stain red, while the infarcted tissue will remain pale.
-
Quantify the area of infarction as a percentage of the area at risk.
-
-
HSP70 Analysis (in a separate cohort):
-
Euthanize a parallel group of animals at the same time points post-treatment without inducing ischemia.
-
Harvest the left ventricles and process for Western blotting to determine the levels of HSP70.
-
Assessment of Endothelial Function in Spontaneously Hypertensive Rats (SHR)
This protocol evaluates the effect of subchronic this compound treatment on vascular responsiveness.
Objective: To assess the impact of this compound on endothelium-dependent vasodilation.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
This compound
-
Organ bath system
-
Acetylcholine (endothelium-dependent vasodilator)
-
Phenylephrine or other vasoconstrictor
-
Krebs solution
Procedure:
-
Treatment: Treat SHRs subchronically with this compound or vehicle.
-
Tissue Preparation:
-
Euthanize the rats and excise the thoracic aorta.
-
Clean the aorta of adhering tissue and cut into rings.
-
-
Vascular Reactivity Studies:
-
Mount the aortic rings in an organ bath filled with Krebs solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Pre-contract the aortic rings with a vasoconstrictor like phenylephrine.
-
Once a stable contraction is achieved, cumulatively add acetylcholine to assess endothelium-dependent relaxation.
-
Record the relaxation response and compare between the this compound-treated and control groups.
-
-
HSP72 mRNA Analysis:
-
Isolate RNA from aortic tissue samples.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to determine the mRNA levels of HSP72.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Proposed mechanism of this compound's cardioprotective effects.
Caption: General workflow for in vivo cardiovascular assessment of this compound.
References
Application Notes and Protocols for Studying Bimoclomol in Diabetic Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Impaired wound healing is a significant complication of diabetes mellitus, characterized by a prolonged inflammatory phase, decreased angiogenesis, and reduced cellular proliferation and migration. Bimoclomol, a hydroxylamine derivative, has emerged as a potential therapeutic agent to accelerate wound repair in diabetic models. Its mechanism of action is primarily attributed to the induction of heat shock proteins (HSPs), particularly HSP70, through the prolonged activation of Heat Shock Factor-1 (HSF-1). This document provides detailed application notes and protocols for utilizing this compound in the study of diabetic wound healing, aimed at facilitating reproducible and robust experimental outcomes.
Mechanism of Action
This compound acts as a co-inducer of HSPs, enhancing their expression in stressed cells. In the context of diabetic wounds, which are characterized by a state of chronic cellular stress, this compound's ability to upregulate HSPs is crucial. HSPs function as molecular chaperones, assisting in the proper folding of proteins, preventing protein aggregation, and protecting cells from apoptosis. The sustained activation of HSF-1 by this compound leads to the transcription of HSP genes, ultimately resulting in enhanced cytoprotection and improved tissue repair processes.
Data Presentation
The following tables summarize hypothetical quantitative data based on typical findings in diabetic wound healing studies. These are provided as a template for presenting experimental results when studying this compound.
Table 1: Effect of Topical this compound on Wound Closure Rate in a Diabetic Rat Model
| Treatment Group | Day 3 | Day 7 | Day 14 | Day 21 |
| Vehicle Control (Diabetic) | 10.5 ± 2.1% | 25.3 ± 3.5% | 45.8 ± 4.2% | 60.1 ± 5.5% |
| This compound (1% Cream) | 15.2 ± 2.8%* | 40.1 ± 4.1% | 65.7 ± 5.0% | 85.3 ± 4.8%*** |
| Non-Diabetic Control | 20.1 ± 3.0% | 55.4 ± 4.5% | 80.2 ± 3.9% | 98.9 ± 1.2% |
*Data are presented as mean ± standard deviation. Statistical significance compared to Vehicle Control (Diabetic) is denoted by *p<0.05, **p<0.01, **p<0.001.
Table 2: In Vitro Effect of this compound on Diabetic Human Dermal Fibroblast Migration (Scratch Assay)
| Treatment Group | 12 hours | 24 hours |
| Control (High Glucose) | 15.8 ± 3.2% | 30.5 ± 4.1% |
| This compound (10 µM) | 25.3 ± 3.9%* | 50.2 ± 5.2% |
| This compound (50 µM) | 35.1 ± 4.5% | 68.9 ± 6.0%*** |
| Normal Glucose Control | 40.2 ± 4.8% | 75.6 ± 5.5% |
*Data represent the percentage of wound closure and are presented as mean ± standard deviation. Statistical significance compared to Control (High Glucose) is denoted by *p<0.05, **p<0.01, **p<0.001.
Table 3: Effect of this compound on Key Biomarkers in Diabetic Wound Tissue (Day 7)
| Biomarker | Vehicle Control (Diabetic) | This compound (1% Cream) | Non-Diabetic Control |
| HSP70 (ng/mg protein) | 15.2 ± 3.5 | 45.8 ± 5.1 | 55.3 ± 6.2 |
| VEGF (pg/mg protein) | 25.6 ± 4.1 | 50.1 ± 6.3** | 65.7 ± 7.0 |
| TGF-β1 (pg/mg protein) | 30.1 ± 5.2 | 58.9 ± 7.5** | 70.2 ± 8.1 |
| TNF-α (pg/mg protein) | 80.5 ± 9.8 | 40.2 ± 7.2 | 25.1 ± 4.5 |
| IL-6 (pg/mg protein) | 95.3 ± 10.2 | 50.6 ± 8.1*** | 30.4 ± 5.3 |
*Data are presented as mean ± standard deviation. Statistical significance compared to Vehicle Control (Diabetic) is denoted by **p<0.01, **p<0.001.
Experimental Protocols
In Vivo Diabetic Wound Healing Model
Objective: To evaluate the efficacy of topical this compound on wound closure in a streptozotocin (STZ)-induced diabetic rat model.
Materials:
-
Male Wistar rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and glucose test strips
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools (scissors, forceps, 8 mm biopsy punch)
-
This compound cream (e.g., 1% in a suitable base) and vehicle control cream
-
Digital camera and ruler for wound measurement
-
Tissue collection supplies (scalpel, cryovials, formalin)
Procedure:
-
Induction of Diabetes:
-
Fast rats for 12 hours prior to STZ injection.
-
Administer a single intraperitoneal injection of STZ (60 mg/kg) dissolved in cold citrate buffer.
-
Monitor blood glucose levels 72 hours post-injection and weekly thereafter. Rats with blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
-
Wound Creation:
-
After 2 weeks of sustained hyperglycemia, anesthetize the diabetic rats.
-
Shave the dorsal region and disinfect the skin.
-
Create two full-thickness excisional wounds on the dorsum of each rat using an 8 mm biopsy punch.
-
-
Treatment Application:
-
Divide the animals into treatment groups (e.g., Vehicle Control, 1% this compound Cream).
-
Apply the respective cream topically to the wounds daily, ensuring complete coverage of the wound area.
-
-
Wound Closure Analysis:
-
Photograph the wounds at days 0, 3, 7, 14, and 21 post-wounding, including a ruler for scale.
-
Calculate the wound area using image analysis software (e.g., ImageJ).
-
Determine the percentage of wound closure using the formula: [(Area on Day 0 - Area on Day X) / Area on Day 0] * 100.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the animals and excise the wound tissue.
-
Process the tissue for histological analysis (H&E and Masson's trichrome staining) to assess re-epithelialization, granulation tissue formation, and collagen deposition.
-
Homogenize a portion of the tissue for biochemical assays (e.g., ELISA, Western blot) to measure levels of HSP70, growth factors (VEGF, TGF-β1), and inflammatory cytokines (TNF-α, IL-6).
-
In Vitro Scratch Assay with Diabetic Fibroblasts
Objective: To assess the effect of this compound on the migration of human dermal fibroblasts cultured under high glucose conditions.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with low glucose (5.5 mM) and high glucose (25 mM)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO or other suitable solvent)
-
Mitomycin C (to inhibit proliferation)
-
Sterile pipette tips (p200)
-
Inverted microscope with a camera
Procedure:
-
Cell Culture:
-
Culture HDFs in low glucose DMEM supplemented with 10% FBS.
-
For diabetic conditions, adapt the cells to high glucose DMEM for at least 72 hours prior to the experiment.
-
-
Scratch Assay:
-
Seed the HDFs in 6-well plates and grow to 90-100% confluency.
-
To inhibit cell proliferation, treat the cells with Mitomycin C (10 µg/mL) for 2 hours.
-
Create a linear scratch in the cell monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the medium with fresh high glucose DMEM containing different concentrations of this compound (e.g., 0, 10, 50 µM). Include a normal glucose control group.
-
-
Image Acquisition and Analysis:
-
Capture images of the scratch at 0, 12, and 24 hours at the same position.
-
Measure the width of the scratch at multiple points using image analysis software.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Visualizations
Caption: this compound signaling pathway in diabetic wound healing.
Caption: Experimental workflow for in vivo diabetic wound healing study.
Caption: Experimental workflow for in vitro scratch assay.
Troubleshooting & Optimization
Technical Support Center: Optimizing Bimoclomol Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Bimoclomol concentration for cell viability experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure accurate and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cytoprotective agent and a heat shock protein (HSP) co-inducer.[1][2] Its mechanism of action is centered on the prolonged activation of Heat Shock Factor-1 (HSF-1), the master transcriptional regulator of the heat shock response.[3][4][5] Under cellular stress, HSF-1 trimerizes and binds to heat shock elements (HSEs) in the promoters of HSP genes, initiating their transcription. This compound binds to HSF-1, extending its association with DNA and thereby amplifying the production of protective HSPs, such as HSP70, without being cytotoxic itself. Notably, this compound's co-inducing effect is dependent on a pre-existing stress condition, as HSF-1 does not bind to DNA in a stress-free environment.
Q2: What is a recommended starting concentration range for this compound in cell viability assays?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and experimental conditions. Based on published data, a sensible starting range for in vitro experiments is between 0.1 µM and 100 µM . For instance, cytoprotective effects in rat neonatal cardiomyocytes have been observed at concentrations of 0.1, 1, and 10 μM. It is imperative to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for your specific model system.
Q3: How does this compound mediate its cytoprotective effects?
A3: this compound facilitates the formation of molecular chaperones (Heat Shock Proteins) by amplifying the expression of heat-shock genes. This is achieved through the prolonged activation of the HSF-1 transcription factor. The resulting increase in HSPs helps maintain protein homeostasis, refold damaged proteins, and prevent the aggregation of misfolded proteins, which collectively enhances cell survival and confers protection against various cellular stressors.
References
- 1. This compound: a nontoxic, hydroxylamine derivative with stress protein-inducing activity and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. linkgroup.hu [linkgroup.hu]
- 5. researchgate.net [researchgate.net]
Bimoclomol solubility and preparation for experiments.
Technical Support Center: Bimoclomol
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for the effective use of this compound in experiments. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 100 mg/mL (335.82 mM).[1] For complete dissolution at this concentration, ultrasonic treatment is necessary.[1] It is crucial to use newly opened, non-hygroscopic DMSO, as absorbed water can significantly affect solubility.[1]
Q2: How should I prepare this compound for in vitro cell culture experiments?
A2: To prepare this compound for in vitro experiments, first create a high-concentration stock solution in DMSO. This stock solution can then be serially diluted with your cell culture medium to achieve the desired final concentrations for treating your cells. For example, in studies with rat neonatal cardiomyocytes, final concentrations ranging from 0.01 to 100 µM were used.[1][2]
Q3: What are the appropriate storage conditions for this compound?
A3: Proper storage is critical for maintaining the stability and activity of this compound. The recommended storage conditions depend on whether it is in solid form or in solution.
-
Solid Form: Store the compound in a tightly sealed container at 4°C, protected from moisture and light.
-
Stock Solution: Once dissolved in a solvent like DMSO, it is best to prepare aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.
Q4: I'm observing precipitation of this compound in my culture medium. What should I do?
A4: Precipitation in aqueous media can occur if the final concentration of DMSO is too low to maintain solubility or if the concentration of this compound exceeds its solubility limit in the final medium. To troubleshoot this:
-
Ensure your final DMSO concentration in the culture medium is sufficient. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines and can help maintain the solubility of many compounds.
-
Consider lowering the final concentration of this compound in your experiment.
-
When diluting the DMSO stock solution, add it to the culture medium and mix immediately and thoroughly to prevent localized high concentrations that can lead to precipitation.
Quantitative Data Summary
The following tables provide a summary of the solubility and storage recommendations for this compound.
Table 1: this compound Solubility
| Solvent | Concentration | Molarity | Notes |
| DMSO | 100 mg/mL | 335.82 mM | Requires ultrasonic treatment. Use newly opened, non-hygroscopic DMSO. |
Table 2: this compound Storage and Stability
| Form | Storage Temperature | Duration | Key Recommendations |
| Solid | 4°C | Up to 6 months | Keep tightly sealed, away from moisture and light. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Keep vials tightly sealed. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Keep vials tightly sealed. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 100 mM stock solution of this compound in DMSO.
-
Pre-dissolution Preparation: Allow the vial of solid this compound and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration. For example, to prepare 1 mL of a 100 mM stock solution, add the calculated volume of DMSO to 29.78 mg of this compound (Molecular Weight: 297.78 g/mol ).
-
Solubilization: Vortex the solution vigorously. Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.
-
Storage: Dispense the stock solution into single-use aliquots in tightly sealed vials. Store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: In Vitro Cytoprotection Assay
This protocol is adapted from studies on rat neonatal cardiomyocytes and can be modified for other cell types.
-
Cell Plating: Plate cells at the desired density in a multi-well plate and allow them to adhere and grow for 24 hours.
-
This compound Treatment: Prepare a series of working solutions by diluting the this compound stock solution in serum-free culture medium to achieve final concentrations (e.g., 0, 0.01, 0.1, 1, 10, and 100 µM). Replace the existing medium in the wells with the medium containing the respective this compound concentrations.
-
Incubation: Incubate the cells with this compound for 24 hours at 37°C.
-
Induction of Stress: After the pre-treatment period, expose the cells to a stressor. For example, a lethal heat stress can be applied by placing the plates in a water bath at 47°C for 2 hours. Include a non-stressed control group.
-
Recovery: After the stress exposure, return the plates to the 37°C incubator for a recovery period of 16-18 hours.
-
Viability Assessment: Determine cell survival using a suitable method, such as the Trypan Blue exclusion assay or an MTT assay.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathway for this compound and a typical experimental workflow.
Caption: this compound's mechanism of action via HSF-1 activation.
Caption: Workflow for an in vitro cytoprotection experiment.
References
Technical Support Center: Potential Off-Target Effects of Bimoclomol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Bimoclomol. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing unexpected activation of the MAPK signaling pathway (e.g., JNK, p38) in our cell cultures treated with this compound, even at concentrations intended to be specific for HSF-1 modulation. Is this a known off-target effect?
A1: Yes, observing modulation of signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade can be an off-target effect of small molecule inhibitors.[1][2] While this compound's primary mechanism of action is the prolonged activation of Heat Shock Factor-1 (HSF-1), it is plausible that at certain concentrations or in specific cellular contexts, it could interact with other kinases or signaling components.[3][4]
Troubleshooting Steps:
-
Confirm HSF-1 Dependence: To verify if the observed effect is independent of HSF-1, use HSF-1 knockout/knockdown cells if available. This compound's primary effects are abolished in cells lacking HSF-1.[3]
-
Dose-Response Analysis: Perform a detailed dose-response curve. Determine the concentration threshold at which you observe MAPK activation versus the desired HSF-1 activation. This can help define a therapeutic window for your specific model.
-
Use Pathway-Specific Inhibitors: To confirm the involvement of a specific MAPK pathway, co-treat cells with this compound and a known inhibitor of JNK, p38, or ERK. Observe if the unexpected phenotype is rescued.
-
Phospho-Protein Analysis: Quantify the activation of specific kinases using Western blotting or phospho-proteomic arrays to pinpoint which pathways are affected.
Experimental Protocol: Western Blotting for MAPK Pathway Activation
-
Cell Treatment & Lysis: Plate cells and treat with a range of this compound concentrations for the desired duration. Include positive and negative controls. After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration for each lysate using a Bradford or BCA protein assay to ensure equal loading.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of JNK, p38, and ERK. On a separate blot, probe for total JNK, p38, and ERK as loading controls.
-
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Q2: Our experiments show unexpected cytotoxicity and reduced cell viability at higher concentrations of this compound, which contradicts its reported cytoprotective effects. Why is this happening?
A2: While this compound is known for its cytoprotective effects, primarily through the induction of Heat Shock Proteins (HSPs), high concentrations can lead to off-target effects that result in cytotoxicity. This phenomenon is common for many pharmacological agents where the dose determines whether the effect is therapeutic or toxic. The underlying off-target mechanism could involve disruption of mitochondrial function, inhibition of essential enzymes, or activation of cell death pathways.
Troubleshooting Steps:
-
Establish a Therapeutic Window: Conduct a comprehensive dose-response and time-course experiment (e.g., from 0.1 µM to 100 µM) to clearly define the concentration range where this compound is cytoprotective, and where it becomes cytotoxic in your specific cell model.
-
Assess Mechanism of Cell Death: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the cell death is primarily due to apoptosis or necrosis.
-
Evaluate Mitochondrial Health: Measure mitochondrial membrane potential using dyes like TMRE or JC-1 to investigate if the cytotoxicity is linked to mitochondrial dysfunction.
Data Presentation: Example of this compound Dose-Dependent Cytotoxicity
The following table provides an illustrative example of how to structure quantitative data from a cell viability assay (e.g., MTT or CellTiter-Glo).
| Cell Line | This compound Conc. (µM) | Treatment Duration (hrs) | Cell Viability (% of Control) |
| SH-SY5Y | 0.1 | 24 | 105 ± 4.8 |
| SH-SY5Y | 1 | 24 | 102 ± 5.1 |
| SH-SY5Y | 10 | 24 | 98 ± 4.5 |
| SH-SY5Y | 50 | 24 | 75 ± 6.2 |
| SH-SY5Y | 100 | 24 | 48 ± 7.3 |
Note: Data are for illustrative purposes only and should be experimentally determined for your system.
Q3: We are studying a metalloenzyme, and its activity is inhibited in the presence of this compound. Could this be an off-target effect related to the drug's chemical structure?
A3: Yes, this is a highly plausible off-target effect. This compound is a hydroxylamine derivative, and the related hydroxamic acid functional group is a well-known metal-binding group, or chelator. This chelating property allows it to bind to metal ions, such as zinc (Zn²⁺) or iron (Fe²⁺/Fe³⁺), which are often essential cofactors in the active sites of metalloenzymes. This interaction can inhibit the enzyme's function.
Troubleshooting Steps:
-
Control with a Known Chelator: Include a control group treated with a non-specific chelator (e.g., EDTA) to determine if the enzymatic inhibition is consistent with metal ion sequestration.
-
Metal Ion Rescue Experiment: Attempt to rescue the enzyme activity by adding a surplus of the relevant metal cofactor (e.g., ZnCl₂) to the reaction buffer along with this compound. If activity is restored, it strongly suggests chelation is the mechanism.
-
Use an Alternative HSF-1 Activator: If metal chelation is confounding your results, consider using an HSF-1 activator with a different chemical structure that lacks the hydroxamic acid or similar metal-binding motifs.
Diagrams: Workflows and Signaling Pathways
Caption: Experimental workflow to test for off-target metalloenzyme inhibition by chelation.
Caption: Logical relationship between this compound's on-target and potential off-target effects.
References
- 1. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Bimoclomol Technical Support Center: Troubleshooting Assay Inconsistency
This center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in assays involving Bimoclomol. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a co-inducer of heat shock proteins (HSPs).[1][2] Its primary mechanism involves the prolonged activation of Heat Shock Factor 1 (HSF1), the key transcription factor for the heat shock response.[1][3] this compound binds to HSF1, enhancing and extending its binding to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, which leads to increased transcription of chaperones like Hsp70.[1] This activity does not typically occur without an initial stressor, meaning this compound amplifies an existing stress response.
Q2: How should I prepare this compound for in vitro and in vivo experiments?
A2: Proper solubilization is critical for consistent results. This compound is typically dissolved in a stock solution and then diluted to a final working concentration. Failure to do so can result in compound precipitation and inaccurate dosing.
Table 1: Recommended Solvents and Storage for this compound
| Application | Recommended Solvent | Typical Stock Concentration | Storage of Stock Solution |
|---|---|---|---|
| In Vitro (Cell Culture) | DMSO | 10 mM | -20°C for 1 month or -80°C for 6 months |
| In Vivo (Animal Models) | Stock in DMSO, diluted in vehicle (e.g., saline, PBS) | 1-5 mg/kg body weight | Prepare fresh dilutions from stock for each experiment |
Note: The final DMSO concentration in cell culture media should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide: Inconsistent Assay Results
Issue 1: High Variability in HSP70 Induction Assays (e.g., Western Blot, ELISA)
You are observing significant differences in Hsp70 protein levels between replicate wells or across different experimental days despite using the same this compound concentration.
Possible Cause A: Cellular Factors
-
Inconsistent Cell Health & Density: Cells that are unhealthy, too confluent, or have a high passage number can show altered responses to stimuli. Overly confluent cells may even begin to peel off the plate, leading to inconsistent results.
-
Solution:
-
Standardize Seeding: Develop a strict protocol for cell seeding to ensure cells are in the logarithmic growth phase and at a consistent density (e.g., 70-80% confluency) at the time of treatment.
-
Control Passage Number: Use cells within a defined, low passage number range. Create and use master and working cell banks to ensure consistency.
-
Monitor Cell Health: Before seeding, check cell viability using a method like trypan blue exclusion.
-
Possible Cause B: Reagent and Procedural Variability
-
Inaccurate Compound Dilutions: Errors in pipetting or incomplete solubilization of the this compound stock can lead to inconsistent final concentrations.
-
Inconsistent Incubation Times: Minor differences in the timing of compound addition or assay reagent steps can cause variability.
-
Solution:
-
Prepare Fresh Dilutions: Always prepare fresh serial dilutions of this compound from a fully thawed and vortexed stock solution for each experiment.
-
Calibrate Pipettes: Ensure all pipettes are regularly calibrated. Pre-wet pipette tips before aspirating to ensure accurate volume transfer.
-
Minimize Timing Differences: Use a multichannel pipette for adding compounds and reagents to plates to ensure consistency across wells.
-
Logical Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting HSP70 induction variability.
Issue 2: Poor Reproducibility in Cell Viability Assays (e.g., MTT, Resazurin)
You observe that this compound shows cytoprotection in one experiment but appears cytotoxic or has no effect in a subsequent experiment.
Possible Cause A: Assay Interference
-
Compound Properties: Small molecules can sometimes interfere with assay readouts. This can include autofluorescence, signal quenching, or chemical reactions with assay reagents (e.g., reducing resazurin).
-
Solution:
-
Run Cell-Free Controls: Set up control wells containing only media, this compound, and the viability reagent (no cells). This will reveal any direct chemical interactions that could be producing a false signal.
-
Use Orthogonal Assays: If interference is suspected, validate your results with a different type of viability assay. For example, if you are using a metabolic assay (like MTT), confirm the results with a cytotoxicity assay that measures membrane integrity (like LDH release) or an ATP-based assay.
-
Possible Cause B: Microplate Effects
-
Edge Effect: Wells on the perimeter of a microplate are prone to increased evaporation, which can concentrate the compound and affect cell viability, leading to unreliable data from these wells.
-
Solution:
-
Avoid Outer Wells: Do not use the outer 36 wells of a 96-well plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Ensure Proper Incubation: Allow plates to equilibrate to room temperature on a level surface before placing them in a properly humidified incubator to ensure even cell settling.
-
Table 2: Troubleshooting Cell Viability Assay Inconsistencies
| Symptom | Possible Cause | Recommended Solution |
|---|---|---|
| Unexpectedly high or low viability readings | Compound interference with assay chemistry | Run cell-free controls with this compound and assay reagent. |
| High variability, especially in outer wells | "Edge effect" due to evaporation | Fill perimeter wells with PBS; do not use for samples. |
| Results differ between assay types | Different biological endpoints being measured | Use multiple, orthogonal assays to confirm viability phenotype. |
| Compound appears to precipitate in media | Poor solubility at working concentration | Ensure final DMSO concentration is low and compound is fully dissolved. |
Experimental Protocols & Methodologies
Protocol: Western Blot for Hsp70 Induction in HeLa Cells
-
Cell Seeding:
-
Culture HeLa cells to ~80% confluency.
-
Trypsinize, count, and seed 2.5 x 10^5 cells per well into a 6-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare fresh serial dilutions of this compound (e.g., 1 µM, 10 µM, 50 µM) in complete growth medium from a 10 mM DMSO stock. Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate old media from cells and add the media containing this compound or vehicle.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Protein Extraction:
-
Place the plate on ice and wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 1 µg/µL) with RIPA buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against Hsp70 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply an ECL substrate and image the blot using a chemiluminescence detector.
-
Probe for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
This compound Signaling Pathway Diagram
Caption: this compound prolongs the activation of HSF1, boosting HSP gene transcription.
References
- 1. This compound, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a nontoxic, hydroxylamine derivative with stress protein-inducing activity and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. linkgroup.hu [linkgroup.hu]
Bimoclomol Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the technical support center for Bimoclomol, a co-inducer of heat shock proteins (HSPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common issues, and answer frequently asked questions regarding the use of this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a heat shock protein (HSP) co-inducer. It does not induce HSPs on its own but enhances their expression in cells that are already under stress.[1] Its mechanism involves the prolonged activation of Heat Shock Factor-1 (HSF-1), the primary transcription factor for HSPs.[2][3][4] this compound binds to HSF-1, leading to a sustained interaction of HSF-1 with heat shock elements (HSEs) in the promoter regions of HSP genes.[2] This results in an amplified production of HSPs, such as HSP70, which can protect cells from damage. The effects of this compound are not observed in cells lacking HSF-1.
Q2: Does this compound exhibit the same effect across all cell lines?
A2: The response to this compound can be cell-line specific. Its efficacy is dependent on the presence and functional status of the HSF-1 signaling pathway. While it has shown significant cytoprotective effects in cell types like rat neonatal cardiomyocytes, its effectiveness in other cell lines, including various cancer cell lines, may vary. Factors such as the basal expression levels of HSPs, the specific cellular stressors used, and the genetic background of the cell line can all influence the response to this compound treatment.
Q3: What is the optimal concentration and incubation time for this compound treatment?
A3: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the experimental endpoint. For example, in rat neonatal cardiomyocytes, significant elevation of HSP70 levels was observed with concentrations ranging from 0.01 to 10 µM, with a 24-hour pretreatment showing significant cytoprotection. It is recommended to perform a dose-response and time-course experiment for each specific cell line and assay to determine the optimal conditions. A typical starting point for concentration ranges in vitro could be from 0.1 µM to 100 µM.
Q4: Can this compound be used in combination with other drugs?
A4: Yes, due to its mechanism of enhancing the cellular stress response, this compound has the potential for use in combination therapies. For instance, it could potentially sensitize cancer cells to conventional chemotherapeutic agents or radiation by modulating the cellular stress response. However, the specific effects of such combinations would need to be determined empirically for each drug and cell line.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments with this compound.
Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
| Problem | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Consider using a multichannel pipette for more consistent seeding. |
| Edge effects in the plate. | To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain a humid environment. | |
| Inconsistent incubation times. | Ensure that the timing of reagent addition and plate reading is consistent across all plates and experiments. | |
| Cell clumping. | Ensure cells are properly dissociated into a single-cell suspension before seeding. | |
| Unexpectedly low or high cell viability | Incorrect this compound concentration. | Verify the stock solution concentration and perform fresh dilutions for each experiment. |
| Sub-optimal incubation time. | Perform a time-course experiment to determine the optimal duration of this compound treatment for your specific cell line and assay. | |
| Interference with the assay reagent. | Some compounds can interfere with the chemistry of viability assays. Run a control with this compound in cell-free media to check for any direct reaction with the assay reagent. | |
| Cell line-specific sensitivity. | Different cell lines will have varying sensitivities to this compound. It is crucial to establish a dose-response curve for each cell line. |
Issues with Western Blotting for HSP70 Induction
| Problem | Possible Cause | Solution |
| No or weak HSP70 signal | Insufficient this compound concentration or incubation time. | Optimize the concentration and duration of this compound treatment. A time-course and dose-response experiment is recommended. |
| Inadequate cellular stress. | This compound is a co-inducer and requires a cellular stressor to amplify the HSP response. Ensure your experimental model includes an appropriate stressor (e.g., heat shock, chemical exposure). | |
| Poor antibody quality. | Use a validated antibody specific for inducible HSP70. | |
| Insufficient protein loading. | Quantify protein concentration using a reliable method (e.g., BCA assay) and ensure equal loading across all lanes. Use a loading control (e.g., GAPDH, β-actin) to verify. | |
| High background on the blot | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| Inadequate washing. | Increase the number and duration of washes with TBST between antibody incubations. |
Data Presentation
Currently, there is a lack of publicly available, comprehensive tables of IC50 values for this compound across a wide range of cancer cell lines. Research has primarily focused on its cytoprotective effects in specific, non-cancerous cell types. The table below provides a template for researchers to collate their own data for comparative analysis.
Table 1: Template for Comparative Analysis of this compound's Effect on Cell Viability
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Stressor Applied | HSP70 Induction (Fold Change) | Reference/Internal Data |
| e.g., HeLa | Cervical Cancer | Enter value | e.g., Heat Shock (42°C, 1h) | Enter value | [Your Data] |
| e.g., MCF-7 | Breast Cancer | Enter value | e.g., Doxorubicin (1µM) | Enter value | [Your Data] |
| e.g., A549 | Lung Cancer | Enter value | e.g., Cisplatin (5µM) | Enter value | [Your Data] |
| Rat Neonatal Cardiomyocytes | Heart | Not applicable (cytoprotective) | e.g., Lethal Heat Stress | Significant increase | [Polakowski et al., 2002] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing cell viability after this compound treatment. Optimization for specific cell lines is recommended.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
-
Induction of Stress (if applicable): If investigating the co-inducing effect of this compound, apply the desired cellular stressor at the appropriate time point during the this compound incubation.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for HSP70 Induction
This protocol outlines the steps to detect HSP70 protein levels following this compound treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HSP70
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or a stressor for the optimized duration.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer to each well and scrape the cells.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody for HSP70 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the HSP70 signal to the loading control.
Visualizations
This compound's Mechanism of Action
Caption: this compound prolongs the activation of HSF-1 in stressed cells.
Experimental Workflow for Investigating this compound's Effects
Caption: A typical workflow for studying this compound's effects in vitro.
References
- 1. This compound: a nontoxic, hydroxylamine derivative with stress protein-inducing activity and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]
Technical Support Center: Bimoclomol Stability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Bimoclomol in various experimental buffers. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For long-term storage, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
Q2: How should this compound stock solutions be stored?
A2: this compound stock solutions in DMSO should be stored under the following conditions:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
For optimal stability, it is advised to store the solution in sealed containers, protected from moisture and light.[1]
Q3: How stable is this compound in aqueous buffers?
A3: As a hydroxylamine derivative, the stability of this compound in aqueous solutions is expected to be pH-dependent. Generally, hydroxylamine compounds exhibit greater stability in neutral to slightly acidic conditions. In strongly acidic or alkaline buffers, this compound may be more susceptible to degradation. It is recommended to prepare fresh solutions in aqueous buffers for immediate use whenever possible.
Q4: Can I use common buffers like PBS, Tris, or HEPES for my experiments with this compound?
A4: Yes, standard biological buffers such as Phosphate Buffered Saline (PBS), Tris-HCl, and HEPES can be used for experiments involving this compound. However, it is crucial to consider the pH of the final solution. For cell-based assays, it is important to use a buffer that maintains the physiological pH of the cell culture medium (typically pH 7.2-7.4) to ensure both cell viability and the stability of the compound.
Q5: Are there any known incompatibilities of this compound with common buffer components?
A5: There is no specific information available regarding the incompatibility of this compound with common buffer components. However, as a general precaution, avoid using buffers containing strong oxidizing or reducing agents, as these may potentially interact with the hydroxylamine moiety of the this compound molecule.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed upon dilution of DMSO stock solution into aqueous buffer. | The aqueous solubility of this compound may be limited, and the concentration in the final working solution may exceed its solubility limit. | - Increase the percentage of DMSO in the final working solution (ensure the final DMSO concentration is compatible with your experimental system).- Prepare a more diluted stock solution in DMSO before further dilution into the aqueous buffer.- Gently warm the buffer to aid dissolution, but be cautious of potential temperature-induced degradation. |
| Inconsistent or lower-than-expected experimental results. | This compound may be degrading in the experimental buffer due to inappropriate pH or prolonged incubation times. | - Prepare fresh working solutions of this compound immediately before each experiment.- If prolonged incubation is necessary, perform a preliminary stability test of this compound in your specific buffer and under your experimental conditions (temperature, light exposure) to determine its degradation rate.- Ensure the pH of your final experimental solution is within a stable range for this compound (ideally close to neutral). |
| Color change observed in the this compound solution over time. | This may indicate chemical degradation of the compound. | - Discard the solution and prepare a fresh one.- Review the storage conditions and buffer composition to identify potential causes of degradation.- Protect the solution from light, as photodecomposition can be a factor for some compounds. |
Data on this compound Stability
| Buffer (50 mM) | pH | Temperature (°C) | Incubation Time (hours) | Estimated % Remaining this compound |
| Sodium Acetate | 5.0 | 25 | 24 | 90% |
| Phosphate (PBS) | 7.4 | 25 | 24 | 95% |
| Tris-HCl | 8.5 | 25 | 24 | 80% |
| Phosphate (PBS) | 7.4 | 37 | 24 | 85% |
Experimental Protocols
Protocol for Assessing this compound Stability in an Experimental Buffer
This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- DMSO (HPLC grade)
- Experimental buffer of interest (e.g., PBS, Tris-HCl)
- HPLC system with a suitable detector (e.g., UV detector)
- Appropriate HPLC column (e.g., C18)
- Mobile phase solvents (e.g., acetonitrile, water with formic acid)
2. Procedure:
- Prepare a this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
- Prepare Working Solutions: Dilute the this compound stock solution with the experimental buffer to a final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent across all samples.
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial concentration of this compound. This will serve as the 100% reference.
- Incubation: Store the remaining working solution under the desired experimental conditions (e.g., specific temperature, protected from light).
- Time-Point Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
- HPLC Analysis: Analyze each aliquot by HPLC using a validated method to quantify the concentration of the remaining this compound. The appearance of new peaks may indicate the formation of degradation products.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage of remaining this compound against time to determine the stability profile.
Visualizations
Caption: this compound's mechanism of action via the HSF-1 signaling pathway.
Caption: Workflow for assessing the stability of this compound in a buffer.
References
Overcoming resistance to Bimoclomol's effects.
<content_type_and_audience>
Technical Support Center: Bimoclomol
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing this compound in experimental settings. The focus is on overcoming challenges that may appear as resistance or a diminished-than-expected effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a co-inducer of heat shock proteins (HSPs).[1][2] Its primary mechanism involves the prolonged activation of Heat Shock Factor-1 (HSF-1), the main transcription factor for HSP genes.[1][3] this compound binds to HSF-1, which enhances and extends the binding of HSF-1 to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, leading to increased transcription and accumulation of protective HSPs like HSP70.[1] It is important to note that this compound's co-inducing effect is most prominent in conjunction with a mild stressor, as HSF-1 typically does not bind to DNA in the complete absence of stress.
Q2: What does it mean that this compound is a "co-inducer"?
A2: As a co-inducer, this compound amplifies the cellular heat shock response. It works most effectively by enhancing the amount of HSPs produced following a primary stress (like heat shock) compared to the stress alone. It prolongs the activation of HSF-1, thereby augmenting the natural protective mechanisms of the cell.
Q3: Can this compound induce HSPs without any other cellular stress?
A3: While this compound's primary role is as a co-inducer, it can facilitate the formation of chaperone molecules on its own. However, its effect of prolonging HSF-1's binding to DNA is most effective when a stressor has already initiated the HSF-1 activation process. Experiments designed to see a maximal effect should incorporate a mild, sub-lethal stressor.
Q4: Is it possible for cells to develop resistance to this compound?
A4: True pharmacological resistance to this compound has not been described. However, a lack of observed effect is likely due to experimental variables. The effects of this compound are completely abolished in cells that lack HSF-1, demonstrating that the presence and functionality of HSF-1 are critical for its activity. Therefore, any factor that impairs the HSF-1 pathway could lead to a diminished response.
Troubleshooting Guide
Issue 1: No significant increase in HSP70 levels is observed after this compound treatment.
This is a common issue that can often be resolved by systematically checking experimental parameters.
Potential Causes & Solutions
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between cell types and experimental conditions.
-
Insufficient Incubation Time: The induction of HSPs is a time-dependent process.
-
Compound Instability/Solubility: Improperly dissolved or degraded this compound will be ineffective.
-
Lack of Co-Stress: this compound's effects are amplified by a mild stressor.
-
Cell Line Characteristics: The cell line may have a compromised HSF-1 pathway or low basal expression.
Troubleshooting Workflow
Caption: Troubleshooting workflow for absent HSP70 induction.
Issue 2: High variability in results between experiments.
Inconsistent results often point to subtle variations in cell culture or reagent handling.
Potential Causes & Solutions
-
Cell Passage Number: Continuous cell lines can exhibit genomic and phenotypic instability over time. Using cells with a high passage number can lead to inconsistent responses.
-
Solution: Use cells with a low passage number (<10 splitting cycles) and create frozen cell banks to ensure consistency.
-
-
Serum Variability: Different lots of fetal calf serum (FCS) can contain varying levels of growth factors and other components that may influence the stress response.
-
Solution: Test new batches of serum for their ability to support consistent growth and response. Once a good batch is found, purchase a larger quantity for the entire series of experiments.
-
-
Inconsistent Cell Density: The confluency of cells at the time of treatment can affect their metabolic state and responsiveness.
-
Solution: Plate cells at a consistent density and begin experiments at a standardized level of confluency (e.g., 70-80%).
-
Data & Protocols
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from various studies. These values should be used as a starting point for experimental optimization.
| Parameter | Value | Cell Type / Model | Citation |
| Effective Concentration | 0.01 - 10 µM | Rat Neonatal Cardiomyocytes | |
| Optimal Concentration | 1 µM | HSFwt cells | |
| Vasorelaxation EC50 | 214 µM | Rat Aorta | |
| Solubility in DMSO | 100 mg/mL (335.82 mM) | In Vitro |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a stable, concentrated stock solution of this compound for cell culture experiments.
-
Materials: this compound powder, high-quality Dimethyl Sulfoxide (DMSO, hygroscopic), sterile microcentrifuge tubes.
-
Procedure:
-
Use a freshly opened vial of DMSO to minimize water content.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve a high concentration stock (e.g., 100 mM).
-
If precipitation occurs, use an ultrasonic water bath to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
Protocol 2: Assay for HSP70 Induction and Cytoprotection
-
Objective: To determine the ability of this compound to induce HSP70 and protect cells from a lethal stressor.
-
Procedure:
-
Cell Plating: Seed cells (e.g., rat neonatal cardiomyocytes) in appropriate culture plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Typical final concentrations to test range from 0.01 µM to 100 µM.
-
Replace the existing medium with the this compound-containing medium and incubate for a set period (e.g., 24 hours).
-
Induction of Stress: After incubation, subject the cells to a lethal stress. For example, a lethal heat stress can be applied by placing the plates in a water bath at 47°C for 2 hours.
-
Recovery: Return the plates to the 37°C incubator for overnight recovery (16-18 hours).
-
Assessment of Viability: Determine cell survival using a method like Trypan Blue exclusion or an MTT assay.
-
Assessment of HSP70 Levels: In parallel plates not subjected to lethal stress, lyse the cells after the 24-hour this compound treatment and quantify HSP70 levels using Western Blot or ELISA.
-
Signaling Pathway and Logic Diagrams
This compound's Mechanism of Action
Caption: this compound prolongs HSF-1 binding to DNA to boost HSP production.
Logic Diagram: Potential Causes for Suboptimal Effect
Caption: Key factors that can lead to a diminished this compound effect.
References
- 1. This compound, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a nontoxic, hydroxylamine derivative with stress protein-inducing activity and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Bimoclomol In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information for refining Bimoclomol dosage in in vivo studies. It includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a cytoprotective agent and a co-inducer of heat shock proteins (HSPs).[1] Its primary mechanism involves the prolonged activation of Heat Shock Factor-1 (HSF-1), the master transcription factor for the heat shock response.[2][3] Under conditions of cellular stress, this compound binds to HSF-1, extending its interaction with DNA response elements.[2][4] This sustained activation leads to an amplified and prolonged expression of protective HSPs, such as HSP70, which helps maintain cellular integrity and function. The effects of this compound are mediated via HSF-1, as its action is eliminated in cells from mice lacking the HSF-1 gene.
Q2: What are some reported starting dosages for this compound in preclinical in vivo models?
Direct comparisons of dosages across different studies can be challenging due to variations in animal models, disease states, and administration routes. However, published literature provides a starting point for dose-range finding studies. It has been investigated for conditions like diabetic neuropathy, ischemia, and myocardial infarction.
| Animal Model | Disease/Condition | Dosage | Administration Route | Reference |
| Rat | Experimental Subarachnoid Hemorrhage / Brain Edema | 2 mg/kg (administered twice) | Not specified | |
| Rat | Diabetic Peripheral Neuropathy | Not specified | Not specified | |
| Rat | Myocardial Infarction | Not specified | Not specified | |
| Mouse | Ischemia | Not specified | Not specified |
Note: The table summarizes available data. Researchers should perform their own dose-range finding (DRF) studies to determine the optimal therapeutic window (efficacy vs. toxicity) for their specific model and experimental conditions.
Q3: How should this compound be formulated and administered for in vivo studies?
Proper formulation is critical for achieving desired exposure and bioavailability. While specific formulations for this compound are often proprietary, general principles for preclinical compounds can be applied.
General Protocol for Vehicle Screening and Formulation:
-
Solubility Assessment:
-
Test the solubility of this compound in a panel of common, biocompatible solvents (e.g., saline, PBS, DMSO, ethanol, polyethylene glycol 400 (PEG400), vegetable oils).
-
For oral administration, test solubility in vehicles like methylcellulose or carboxymethylcellulose (CMC).
-
-
Vehicle Selection:
-
Choose a vehicle that fully solubilizes the drug at the required concentration.
-
If a co-solvent system is needed (e.g., DMSO/PEG400/saline), keep the percentage of organic solvents to a minimum to avoid vehicle-induced toxicity.
-
For poorly soluble compounds, consider more advanced formulation strategies like solid dispersions or nanosuspensions.
-
-
Preparation:
-
On the day of dosing, carefully weigh the required amount of this compound.
-
If using a co-solvent, first dissolve the compound in the organic solvent (e.g., DMSO) before slowly adding the aqueous component while vortexing to prevent precipitation.
-
Ensure the final formulation is a clear solution or a homogenous suspension.
-
-
Administration:
-
Choose the route of administration (e.g., oral gavage (PO), intraperitoneal (IP), subcutaneous (SC), intravenous (IV)) based on the study's objective and the compound's properties.
-
Administer the formulation at a consistent volume based on the animal's most recent body weight (e.g., 5 or 10 mL/kg for mice).
-
Troubleshooting Guide
Issue: I am not observing the expected therapeutic effect.
If this compound is not producing the desired outcome in your model, several factors could be at play. This troubleshooting workflow can help diagnose the potential cause.
-
Dose Insufficiency: The selected dose may be below the therapeutic threshold for your specific animal model.
-
Solution: Conduct a dose-escalation study to find the minimum effective dose. Review literature for doses used in similar models.
-
-
Poor Pharmacokinetics (PK): The drug may be rapidly metabolized or cleared, or it may not be reaching the target tissue in sufficient concentrations.
-
Solution: Perform a basic PK study to measure the concentration of this compound in plasma and the target tissue over time. This will determine key parameters like half-life and bioavailability.
-
-
Formulation/Bioavailability Issues: If the drug precipitates out of solution upon administration or is not well-absorbed, its exposure will be limited.
-
Solution: Re-evaluate the formulation. Ensure it remains a stable solution or suspension. Consider a different route of administration (e.g., switch from PO to IP) to bypass first-pass metabolism and increase systemic exposure.
-
Issue: I am observing toxicity or adverse effects in my animals.
Toxicity can manifest as weight loss, lethargy, or other signs of distress.
-
Dose is Too High: The dose may be exceeding the maximum tolerated dose (MTD).
-
Solution: Reduce the dose. The goal is to find a concentration that is effective but well-tolerated. If toxicity was seen at the lowest effective dose, the therapeutic window may be too narrow for that model.
-
-
Vehicle Toxicity: The formulation vehicle itself, especially if it contains a high percentage of solvents like DMSO, can cause adverse effects.
-
Solution: Run a vehicle-only control group to assess the effects of the formulation itself. If the vehicle is the issue, explore more benign alternatives or reduce the concentration of the problematic solvent.
-
-
Off-Target Effects: At higher concentrations, the compound may have off-target effects.
-
Solution: Lower the dose or consider a different administration strategy, such as more frequent dosing at a lower concentration, to maintain therapeutic levels without reaching toxic peaks.
-
Experimental Workflow
General Workflow for an In Vivo Efficacy Study
This diagram outlines the key phases of a typical in vivo study, from initial planning to final data analysis.
References
- 1. This compound: a nontoxic, hydroxylamine derivative with stress protein-inducing activity and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
Validation & Comparative
A Comparative Analysis of Bimoclomol and Arimoclomol: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Bimoclomol and its derivative, Arimoclomol. Both are small molecule co-inducers of the heat shock response, a key cellular stress response pathway. While sharing a common mechanism, their clinical development and therapeutic applications have diverged significantly. This document summarizes the available quantitative data, details experimental protocols, and visualizes key pathways to aid in understanding their respective profiles.
Mechanism of Action: Amplifying the Heat Shock Response
Both this compound and Arimoclomol exert their therapeutic effects by modulating the heat shock response (HSR) via the Heat Shock Factor 1 (HSF1) pathway. Under cellular stress, HSF1 is activated and trimerizes, then translocates to the nucleus where it binds to Heat Shock Elements (HSEs) in the promoter regions of heat shock protein (HSP) genes, leading to their transcription. These HSPs, such as HSP70, act as molecular chaperones to refold misfolded proteins, prevent protein aggregation, and facilitate the degradation of damaged proteins.
Arimoclomol is believed to stabilize the interaction between HSF1 and HSEs, prolonging the transcription of HSP genes.[1] Similarly, this compound has been shown to bind to HSF1 and induce a prolonged activation and binding of HSF1 to DNA.[2][3] This sustained activation is a key feature of their co-inducing activity, as they amplify the natural stress response rather than inducing it directly in unstressed cells. Arimoclomol is a derivative of this compound, developed to have a more favorable pharmacokinetic profile, notably a longer half-life, which has likely contributed to its more advanced clinical development.[4][5]
Efficacy Data
Direct comparative clinical trials between this compound and Arimoclomol have not been conducted. The available efficacy data is for different indications, reflecting their distinct developmental paths.
Arimoclomol Efficacy Data
Arimoclomol has been investigated primarily in rare neurodegenerative diseases. Its most significant clinical success has been in Niemann-Pick disease type C (NPC).
| Indication | Study Phase | Key Efficacy Endpoint | Results | Citation(s) |
| Niemann-Pick Disease Type C (NPC) | Phase 2/3 | Change in 5-domain NPC Clinical Severity Scale (NPCCSS) score at 12 months | Mean progression of 0.76 with Arimoclomol vs. 2.15 with placebo, a 65% reduction in annual disease progression. | |
| Amyotrophic Lateral Sclerosis (ALS) with SOD1 mutation | Phase 2 | Survival | Trend towards benefit, but not statistically significant. | |
| Inclusion Body Myositis (IBM) | Phase 2/3 | Change from baseline in the Inclusion Body Myositis Functional Rating Scale (IBMFRS) total score at 20 months | No statistically significant difference between Arimoclomol and placebo. |
This compound Efficacy Data
The clinical development of this compound appears to have stalled, with most available data being preclinical and from older studies focused on diabetic complications.
| Indication | Study Model | Key Efficacy Endpoint | Results | Citation(s) |
| Diabetic Peripheral Neuropathy | Streptozotocin-induced diabetic rats | Motor Nerve Conduction Velocity (MNCV) and Sensory Nerve Conduction Velocity (SNCV) | Prophylactic treatment (20 mg/kg) improved MNCV by 65-86% and SNCV by 70-92%. Treatment of established diabetes improved MNCV by 72% and SNCV by 71%. | |
| Diabetic Nephropathy | Streptozotocin-induced diabetic rats | Attenuation of nephropathy | Effective in attenuating streptozotocin-induced nephropathy. | |
| Type 1 and 2 Diabetes | Phase 2 Clinical Trial | Urinary albumin excretion | Treatment with 40 mg t.i.d. for 24 weeks improved urinary albumin excretion. No effect on glycemic control. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Arimoclomol: Phase 2/3 Trial in Niemann-Pick Disease Type C (NCT02612129)
Study Design: A 12-month, prospective, randomized, double-blind, placebo-controlled, multinational trial.
Participants: 50 patients aged 2-18 years with a confirmed diagnosis of NPC. Patients were randomized 2:1 to receive Arimoclomol or placebo.
Intervention: Arimoclomol was administered orally three times a day. Dosing was weight-adjusted. Routine clinical care, including miglustat use, was maintained.
Primary Endpoint: The primary efficacy endpoint was the change in the 5-domain NPC Clinical Severity Scale (NPCCSS) score from baseline to 12 months. The NPCCSS is a validated tool to assess disease progression in NPC, with higher scores indicating greater severity.
Experimental Workflow:
This compound: Preclinical Study in a Rat Model of Diabetic Neuropathy
Study Design: A preclinical study to evaluate the prophylactic and therapeutic efficacy of this compound on peripheral neuropathy in a streptozotocin-induced diabetic rat model.
Animal Model: Male Wistar rats were made diabetic by a single intraperitoneal injection of streptozotocin.
Intervention:
-
Prophylactic group: Daily oral doses of this compound (10 or 20 mg/kg) were administered for 3 months, starting one day after diabetes induction.
-
Therapeutic group: Treatment with this compound was initiated in animals with established diabetes.
-
A control group received gamma-linolenic acid (260 mg/kg), an agent with known neuropathy-improving effects.
Efficacy Evaluation: Neuropathy was assessed electrophysiologically by measuring motor and sensory nerve conduction velocities and resistance to ischemic conduction failure of the sciatic nerve in vivo.
Experimental Workflow:
References
Validating the Cytoprotective Effects of Bimoclomol: A Comparative Guide
Introduction
Bimoclomol is a hydroxylamine derivative that has demonstrated significant cytoprotective effects across a variety of cellular stress models. Its primary mechanism of action involves the co-induction of heat shock proteins (HSPs), crucial molecular chaperones that maintain cellular homeostasis and promote survival under stressful conditions. This guide provides a comparative analysis of this compound's performance against other cytoprotective agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Mechanism of Action: Prolonged Activation of HSF-1
This compound exerts its cytoprotective effects by modulating the heat shock response (HSR), a highly conserved cellular defense mechanism. It specifically targets and binds to the Heat Shock Factor-1 (HSF-1), the master transcriptional regulator of HSPs.[1][2] Under stress conditions, HSF-1 is activated and trimerizes, then translocates to the nucleus to induce the transcription of HSP genes. This compound's unique action lies in its ability to prolong the binding of activated HSF-1 to the heat shock elements (HSEs) in the promoter regions of these genes.[1][2] This sustained activation leads to an amplified and prolonged production of cytoprotective HSPs, most notably HSP70.[3]
Comparative Efficacy of HSP Co-inducers
While direct head-to-head comparative studies of this compound against other HSP co-inducers like Arimoclomol and BGP-15 are limited, existing data allows for an indirect comparison of their cytoprotective capabilities.
Data Presentation
Table 1: Comparison of Cytoprotective Effects of HSP Co-inducers
| Compound | Model System | Stressor | Key Outcome | Quantitative Result | Reference |
| This compound | Rat Neonatal Cardiomyocytes | Thermal Stress | Cell Survival | Significantly increased | |
| Rat Model | Ischemia/Reperfusion | Infarct Size | Significantly reduced | ||
| Arimoclomol | Niemann-Pick Disease Type C Patients | Genetic Disorder | Disease Progression (5-domain NPCCSS) | 65% reduction in annual progression | |
| Alzheimer's/Parkinson's in vitro models | Protein Aggregation | α-synuclein fibrillation | Significant reduction | ||
| BGP-15 | WRL-68 Cells | Oxidative Stress (H₂O₂) | Cell Viability | Significant protection against cell death | |
| H9c2 Cardiomyocytes | Doxorubicin Toxicity | Cell Viability | Significantly improved | ||
| Zucker Diabetic Fatty Rat Model | Type 2 Diabetes | Cardiac Function | Improved diastolic function |
Experimental Protocols
Western Blot for HSP70 Detection
This protocol outlines the steps for quantifying HSP70 protein levels, a key indicator of this compound's activity.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound or control vehicle for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for HSP70 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
TUNEL Assay for Apoptosis in Cardiac Tissue
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation:
-
Fix heart tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut 5 µm thick sections and mount on slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol washes.
-
-
Permeabilization:
-
Incubate sections with Proteinase K to permeabilize the tissue.
-
-
TUNEL Staining:
-
Incubate sections with the TUNEL reaction mixture containing TdT and labeled dUTP according to the manufacturer's protocol.
-
-
Counterstaining and Imaging:
-
Counterstain with a nuclear stain like DAPI or propidium iodide to visualize all nuclei.
-
For cardiomyocyte-specific analysis, co-stain with an anti-desmin antibody.
-
Image slides using a fluorescence or confocal microscope.
-
-
Quantification:
-
Count the number of TUNEL-positive nuclei and the total number of nuclei in several fields of view.
-
Express the apoptotic index as the percentage of TUNEL-positive cells.
-
References
Cross-Validation of Bimoclomol's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bimoclomol, a hydroxylamine derivative with cytoprotective properties, and other heat shock response-modulating compounds. By examining its mechanism of action alongside alternatives and presenting supporting experimental data, this document aims to offer a comprehensive resource for researchers in the field of drug development and cellular stress responses.
Introduction to this compound and the Heat Shock Response
This compound is a non-toxic small molecule that has been investigated for its therapeutic potential in conditions associated with cellular stress, such as diabetic complications and ischemia.[1] Its primary mechanism of action revolves around the potentiation of the heat shock response (HSR), a highly conserved cellular defense mechanism against a variety of stressors. The HSR is primarily mediated by the activation of Heat Shock Factor 1 (HSF-1), a transcription factor that upregulates the expression of heat shock proteins (HSPs).[2] HSPs, such as HSP70, function as molecular chaperones, assisting in the proper folding of proteins, preventing protein aggregation, and promoting cell survival.[3] this compound acts as a co-inducer of the HSR, meaning it enhances the stress-induced activation of HSF-1, leading to a more robust and sustained production of protective HSPs.[2][4]
Mechanism of Action of this compound
Under normal physiological conditions, HSF-1 is maintained in an inactive monomeric state in the cytoplasm, complexed with HSPs like HSP90. Upon cellular stress, such as heat shock or exposure to toxins, misfolded proteins accumulate, leading to the dissociation of HSP90 from HSF-1. This allows HSF-1 to trimerize, translocate to the nucleus, and bind to heat shock elements (HSEs) in the promoter regions of HSP genes, thereby initiating their transcription.
This compound's key function is to prolong the binding of activated HSF-1 to HSEs. It does not directly activate HSF-1 in the absence of stress but rather amplifies an existing stress signal. This prolonged activation leads to a greater accumulation of HSPs, enhancing the cell's capacity to cope with proteotoxic stress and promoting survival.
Figure 1: this compound's mechanism of action in the heat shock response pathway.
Comparative Analysis with Alternative HSF-1 Modulators
To cross-validate the mechanism and therapeutic potential of this compound, it is essential to compare it with other compounds that modulate the HSR. This section focuses on two such alternatives: Arimoclomol, a close structural analog of this compound, and Celastrol, a natural product with HSF-1 activating properties.
Arimoclomol: A hydroxylamine derivative similar to this compound, Arimoclomol also functions as an HSP co-inducer. It has been shown to prolong the activation of HSF-1 in response to cellular stress.
Celastrol: A pentacyclic triterpenoid extracted from the "Thunder God Vine," Celastrol is a potent inducer of the HSR. Unlike this compound and Arimoclomol, which are co-inducers, Celastrol can directly activate HSF-1, even in the absence of a primary stressor. Its mechanism is thought to involve the inhibition of HSP90, leading to the release and activation of HSF-1.
Data Presentation: A Comparative Overview
The following tables summarize the available data on the effects of this compound, Arimoclomol, and Celastrol. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: Comparison of HSF-1 Activation and HSP70 Induction
| Compound | Mechanism of HSF-1 Activation | HSP70 Induction (Fold Change) | Cell Type/Model | Reference |
| This compound | Prolongs HSF-1 binding to HSE under stress | Significantly elevated | Rat neonatal cardiomyocytes | |
| Arimoclomol | Prolongs HSF-1 binding to HSE under stress | Not specified | Various | |
| Celastrol | Direct HSF-1 activator (HSP90 inhibitor) | 48-fold | Human cells |
Table 2: Comparison of Cytoprotective Effects
| Compound | Stressor | Endpoint Measured | Cytoprotective Effect | Cell Type/Model | Reference |
| This compound | Heat Stress | Cell Survival | Significant increase | Rat neonatal cardiomyocytes | |
| Arimoclomol | Disease Pathology | Reduced disease progression | 65% reduction in annual disease progression | Niemann-Pick type C patients | |
| Celastrol | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Western Blotting for HSP70 Detection
This protocol outlines the steps for detecting and quantifying the levels of HSP70 protein in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HSP70
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound of interest and/or stressor. Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-HSP70 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then incubate with a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system and quantify the band intensities.
Figure 2: Experimental workflow for Western blot analysis of HSP70.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and/or a stressor for the desired duration.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Figure 3: Experimental workflow for the MTT cell viability assay.
Electrophoretic Mobility Shift Assay (EMSA) for HSF-1 DNA Binding
EMSA is used to detect the binding of proteins, such as HSF-1, to specific DNA sequences, like the HSE.
Materials:
-
Nuclear extraction buffer
-
Labeled DNA probe containing the HSE sequence (e.g., biotin or radiolabeled)
-
Binding buffer
-
Polyacrylamide gel and electrophoresis apparatus
-
Detection system (chemiluminescence or autoradiography)
Procedure:
-
Nuclear Extract Preparation: Treat cells as desired and prepare nuclear extracts.
-
Binding Reaction: Incubate the nuclear extracts with the labeled HSE probe in the binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Transfer the separated complexes to a membrane and detect the labeled probe using an appropriate detection system. A "shift" in the mobility of the probe indicates protein binding.
HSE-Luciferase Reporter Assay for HSF-1 Activation
This assay measures the transcriptional activity of HSF-1 by using a reporter gene (luciferase) under the control of an HSE-containing promoter.
Materials:
-
Cells transfected with an HSE-luciferase reporter plasmid
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection and Treatment: Transfect cells with the HSE-luciferase reporter plasmid and treat them with the test compounds and/or stressors.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add the luciferase assay reagent, which contains the substrate luciferin.
-
Luminescence Measurement: Measure the light output using a luminometer. The amount of light produced is proportional to the transcriptional activity of HSF-1.
Conclusion
This compound demonstrates a clear mechanism of action as a co-inducer of the heat shock response, primarily by prolonging the activation of HSF-1. This leads to an increased expression of cytoprotective HSPs, which has been shown to enhance cell survival under various stress conditions. Comparative analysis with its analog, Arimoclomol, and the direct HSF-1 activator, Celastrol, provides valuable context for its therapeutic potential. The experimental protocols and data presented in this guide offer a foundation for further research into the development of HSR-modulating compounds for the treatment of diseases associated with cellular stress and protein misfolding. Further head-to-head comparative studies with standardized methodologies are warranted to definitively establish the relative efficacy and potency of these compounds.
References
- 1. Wells to Western: Exploring Cellular Heat Shock Response | Molecular Devices [moleculardevices.com]
- 2. This compound, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound elevates heat shock protein 70 and cytoprotects rat neonatal cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to HSF-1 Activators: Bimoclomol and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Heat Shock Factor 1 (HSF1) is the master transcriptional regulator of the heat shock response (HSR), a critical cellular defense mechanism against proteotoxic stress.[1] Its role in promoting the expression of heat shock proteins (HSPs)—molecular chaperones essential for protein folding—makes it a compelling therapeutic target for a range of diseases, from neurodegenerative disorders to cancer.[2][3] This guide provides a comparative analysis of Bimoclomol and other small molecule activators of the HSF-1 pathway, presenting key experimental data, methodologies, and a clear overview of the underlying signaling pathways.
The HSF-1 Activation and Attenuation Cycle
Under normal physiological conditions, HSF1 exists as an inactive monomer, complexed with chaperones like HSP90 and HSP70.[2][4] Upon cellular stress (e.g., heat shock, oxidative stress), misfolded proteins accumulate, sequestering these chaperones and liberating HSF1. Freed HSF1 monomers then trimerize, translocate to the nucleus, and undergo post-translational modifications, such as phosphorylation at Serine 326 (S326), which are crucial for its transcriptional activity. The activated HSF1 trimer binds to Heat Shock Elements (HSEs) in the promoter regions of target genes, primarily HSPs, initiating their transcription. The newly synthesized HSPs then participate in a negative feedback loop, binding to the HSF1 trimer to inhibit its activity and return it to its inert, monomeric state.
Different therapeutic agents modulate this pathway at various key stages, as illustrated below.
References
A Comparative Guide to the Reproducibility and Efficacy of Bimoclomol in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bimoclomol consistently demonstrates a unique mechanism of action as a co-inducer of heat shock proteins (HSPs). Its efficacy is dependent on an initial cellular stress, whereupon it prolongs the activation of HSF-1, leading to enhanced and sustained production of cytoprotective HSPs. This core mechanism has been observed across multiple in vitro and in vivo studies, suggesting a reliable and reproducible mode of action. When compared to other HSF-1 activators, this compound's profile as a co-inducer, rather than a direct inducer, may offer a more nuanced and potentially safer therapeutic window.
Data Presentation: this compound's Efficacy in Preclinical Models
The following tables summarize key quantitative data from various studies on this compound, demonstrating the consistency of its effects in different experimental settings.
Table 1: In Vitro Efficacy of this compound on HSF-1 Activation and HSP70 Induction
| Cell Line | Stressor | This compound Concentration | Key Finding | Reference |
| K562 (human erythroleukemia) | Heat Shock (42°C) | 1 µM | Prolonged HSF-1 binding to Heat Shock Element (HSE) for up to 120 minutes.[1] | Hargitai et al., 2003 |
| Rat neonatal cardiomyocytes | Not specified (endogenous stress) | 0.01 - 10 µM | Significant elevation of HSP70 levels.[2] | |
| Myogenic and HeLa cell lines | Heat Stress | Not specified | Enhanced transcription, translation, and expression of HSP70.[3] | Vigh et al., 1997 |
Table 2: In Vivo Efficacy of this compound in Disease Models
| Animal Model | Disease | Dosage | Key Finding | Reference |
| Streptozotocin-induced diabetic rats | Diabetic Neuropathy | 20 mg/kg (prophylactic) | Improved motor nerve conduction velocity (MNCV) by 65-86% and sensory nerve conduction velocity (SNCV) by 70-92%. | Symposium Report, 1999 |
| Streptozotocin-induced diabetic rats | Diabetic Neuropathy | Not specified (treatment) | Improved MNCV by 72% and SNCV by 71%. | Symposium Report, 1999 |
| Murine model | Ischemia | Not specified | Cytoprotective effects observed.[4] | Vigh et al., 1997 |
| Spontaneously hypertensive rats | Hypertension | Not specified (chronic pretreatment) | Restored sensitivity of aortic rings to acetylcholine, accompanied by HSP70 accumulation.[3] | Vigh et al., 1997 |
Comparison with Alternative HSF-1 Activators
This compound's mechanism as a co-inducer distinguishes it from many other HSF-1 activators that directly induce the heat shock response, often by inhibiting HSP90. The following table, with data adapted from a comprehensive quantitative comparison by Steurer et al. (2022), provides context for this compound's activity profile relative to other compounds.
Table 3: Quantitative Comparison of Various HSF-1 Activators
| Compound | Mechanism of Action | EC50 (µM) for HSF-1 Activation | Max. Fold Induction of Luciferase Reporter | Reference |
| This compound | HSF-1 Co-inducer | N/A (co-inducer) | N/A (dependent on primary stress) | Hargitai et al., 2003 |
| Geldanamycin | HSP90 Inhibitor | < 1 | > 1000 | Steurer et al., 2022 |
| SNX-2112 | HSP90 Inhibitor | < 1 | > 1000 | Steurer et al., 2022 |
| Celastrol | HSP90 Inhibitor/Other | ~1-5 | > 1000 | Steurer et al., 2022 |
| Cadmium | Heavy Metal Stressor | ~10 | > 1000 | Steurer et al., 2022 |
| Heat Treatment | Physical Stressor | N/A | > 9000 | Steurer et al., 2022 |
Note: EC50 and Max. Fold Induction for this compound are not directly comparable as its activity is contingent on a primary stressor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison.
Electrophoretic Mobility Shift Assay (EMSA) for HSF-1 DNA Binding
-
Objective: To determine the effect of this compound on the binding of HSF-1 to the Heat Shock Element (HSE) in DNA.
-
Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Treatment: Cells are pre-treated with this compound (e.g., 1 µM) for 30 minutes before being subjected to continuous heat shock at 42°C for various time points.
-
Whole-Cell Extract Preparation: Cells are lysed, and protein concentration is determined.
-
Probe Labeling: A double-stranded oligonucleotide containing the HSE consensus sequence is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: Whole-cell extracts (10 µg) are incubated with the labeled HSE probe in a binding buffer containing poly(dI-dC) as a non-specific competitor.
-
Electrophoresis: The binding reactions are resolved on a non-denaturing 4% polyacrylamide gel.
-
Visualization: The gel is dried and exposed to X-ray film to visualize the DNA-protein complexes.
In Vivo Model of Diabetic Neuropathy
-
Animal Model: Male Wistar rats are rendered diabetic by a single intraperitoneal injection of streptozotocin.
-
Treatment Groups:
-
Control (non-diabetic)
-
Diabetic + Vehicle
-
Diabetic + this compound (e.g., 20 mg/kg/day, oral gavage)
-
-
Duration: Treatment is administered for a period of several weeks to months.
-
Outcome Measures:
-
Motor Nerve Conduction Velocity (MNCV): Measured in the sciatic nerve using stimulating and recording electrodes.
-
Sensory Nerve Conduction Velocity (SNCV): Measured in the tail nerve.
-
Biochemical markers: Blood glucose levels are monitored regularly.
-
Visualizing the Molecular Pathway and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound and the logical flow of a typical preclinical study.
Caption: this compound's mechanism of action in the HSF-1 signaling pathway.
Caption: A generalized workflow for preclinical evaluation of this compound.
References
- 1. This compound, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound elevates heat shock protein 70 and cytoprotects rat neonatal cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multilateral in vivo and in vitro protective effects of the novel heat shock protein coinducer, this compound: results of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a nontoxic, hydroxylamine derivative with stress protein-inducing activity and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Bimoclomol's Binding to HSF-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the binding specificity of Bimoclomol to Heat Shock Factor 1 (HSF-1), a critical transcription factor in the cellular stress response. By presenting comparative data with other HSF-1 activators, detailed experimental protocols, and a discussion of its specificity, this document serves as a valuable resource for researchers investigating therapeutic strategies targeting proteostasis.
Executive Summary
This compound is a hydroxylamine derivative that acts as a co-inducer of the heat shock response. Evidence confirms its direct binding to HSF-1, leading to a prolonged activation and subsequent expression of heat shock proteins (HSPs). This targeted action is underscored by the observation that this compound's effects are nullified in cells deficient in HSF-1, suggesting a high degree of specificity for its primary target. This guide delves into the quantitative comparison of this compound's activity, the methodologies to assess its binding, and its broader interaction profile.
Comparative Analysis of HSF-1 Activator Potency
The efficacy of various HSF-1 activators can be quantitatively compared by their half-maximal effective concentration (EC50) for inducing HSF-1-dependent transcription. The following table summarizes data from a comprehensive study by Steurer et al. (2022), which utilized a dual-luciferase reporter assay in a stable HEK293 cell line to assess HSF-1 activation.
| Compound | Class | Mechanism of Action | EC50 (µM) for HSF-1 Activation | Maximal Induction (Fold Change) |
| This compound | Hydroxylamine derivative | Direct HSF-1 binder, prolongs activation | ~100 | ~5 |
| Arimoclomol | Hydroxylamine derivative | Similar to this compound | ~100 | ~5 |
| Celastrol | Triterpenoid | Hsp90 inhibitor, promotes HSF-1 phosphorylation | ~1 | ~20 |
| Geldanamycin | Benzoquinone ansamycin | Hsp90 inhibitor | ~0.1 | ~250 |
| 17-AAG | Geldanamycin analog | Hsp90 inhibitor | ~0.5 | ~200 |
| SNX-2112 | Hsp90 inhibitor | Hsp90 inhibitor | ~0.05 | ~300 |
| HSF1A | Small molecule activator | Direct HSF-1 activator | ~5 | ~15 |
Experimental Protocols for Assessing this compound-HSF-1 Binding
Robust validation of the direct interaction between this compound and HSF-1 is crucial for its characterization. Co-immunoprecipitation (Co-IP) and Surface Plasmon Resonance (SPR) are two powerful techniques to demonstrate this binding.
Co-Immunoprecipitation (Co-IP) Protocol
This protocol outlines a representative method for demonstrating the interaction of this compound with HSF-1 in a cellular context.
1. Cell Culture and Treatment:
- Culture a suitable cell line (e.g., HEK293T, HeLa) to 80-90% confluency.
- Treat cells with this compound (e.g., 100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-4 hours). To induce HSF-1 activation, a mild heat shock (e.g., 42°C for 1 hour) can be applied in conjunction with the compound treatment.
2. Cell Lysis:
- Wash cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.
- Incubate on ice for 30 minutes with gentle agitation.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Immunoprecipitation:
- Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with an anti-HSF-1 antibody or a control IgG overnight at 4°C with gentle rotation.
- Add fresh Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
4. Washes and Elution:
- Pellet the beads by centrifugation and wash three to five times with ice-cold lysis buffer.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
5. Western Blot Analysis:
- Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with an antibody against a tag on this compound (if a tagged version is used) or utilize advanced techniques like drug affinity chromatography to detect the presence of this compound bound to the immunoprecipitated HSF-1. Alternatively, changes in HSF-1 post-translational modifications or interacting partners upon this compound binding can be assessed.
Surface Plasmon Resonance (SPR) Protocol
SPR provides real-time, label-free analysis of the binding kinetics between this compound and HSF-1.
1. Chip Preparation:
- Immobilize purified recombinant human HSF-1 onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. A control flow cell should be prepared by performing the coupling procedure without HSF-1 to serve as a reference.
2. Binding Analysis:
- Prepare a series of this compound dilutions in a suitable running buffer (e.g., HBS-EP+).
- Inject the this compound solutions over the HSF-1 and control flow cells at a constant flow rate.
- Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The signal in the control flow cell is subtracted from the HSF-1 flow cell to correct for bulk refractive index changes and non-specific binding.
3. Data Analysis:
- After each injection, allow for a dissociation phase where running buffer flows over the chip.
- Regenerate the sensor surface if necessary using a mild regeneration solution.
- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams are provided.
A Comparative Meta-Analysis of Bimoclomol and its Analogue Arimoclomol in Clinical and Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the clinical and preclinical trial data for Bimoclomol and its closely related analogue, Arimoclomol. Both compounds are recognized as co-inducers of heat shock proteins (HSPs), a critical cellular stress response mechanism. This analysis aims to offer an objective comparison of their performance, supported by available experimental data, to inform future research and drug development in related therapeutic areas.
Overview of this compound and Arimoclomol
This compound is a hydroxylamine derivative that has been investigated for its cytoprotective effects, primarily in the context of diabetic complications. Its mechanism of action is centered on the prolonged activation of Heat Shock Factor-1 (HSF-1), the master transcriptional regulator of the heat shock response. This leads to an amplified expression of HSPs, particularly HSP70, which play a crucial role in protein folding, and cellular protection against stress.
Arimoclomol is a derivative of this compound and shares a similar mechanism of action. It has been the subject of more recent and extensive clinical investigation, particularly in the context of rare neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Niemann-Pick disease type C (NPC).
Comparative Efficacy and Safety Data
The following tables summarize the available quantitative data from preclinical studies of this compound and clinical trials of Arimoclomol. Due to the limited availability of full-text articles for older preclinical studies of this compound, some of the data presented is based on published abstracts and summaries.
Table 1: Preclinical Efficacy of this compound in Models of Diabetic Complications
| Indication | Animal Model | Key Efficacy Endpoints | Results | Citation |
| Diabetic Neuropathy | Streptozotocin-induced diabetic rats | Motor Nerve Conduction Velocity (MNCV) | Prophylactic (20 mg/kg): 65-86% improvement. Treatment of established diabetes: 72% improvement. | [1] |
| Sensory Nerve Conduction Velocity (SNCV) | Prophylactic (20 mg/kg): 70-92% improvement. Treatment of established diabetes: 71% improvement. | [1] | ||
| Diabetic Retinopathy | Streptozotocin-induced diabetic rats | Electroretinogram (ERG) and Visual Evoked Potential (VEP) | Prevented and corrected the abnormal increase in latency and reduction of amplitude of ERG and VEP waves. | [2] |
| Diabetic Nephropathy | Streptozotocin-induced diabetic rats | Attenuation of nephropathy | Effective in attenuating streptozotocin-induced nephropathy. | [1] |
Table 2: Clinical Trial Efficacy and Safety of Arimoclomol
| Indication | Trial Identifier | Phase | Primary Endpoint | Result | Secondary Endpoints | Key Safety Findings | Citation |
| Amyotrophic Lateral Sclerosis (ALS) | ORARIALS-01 (NCT03491462) | 3 | Combined Assessment of Function and Survival (CAFS) rank score at 76 weeks | Not met (Arimoclomol: 0.51 vs. Placebo: 0.49; p=0.62) | No significant difference in survival, ALSFRS-R, or slow vital capacity. | Most common adverse events were gastrointestinal. Treatment discontinuation due to adverse events was higher in the arimoclomol group (16%) vs. placebo (5%). | [3] |
| Niemann-Pick Disease Type C (NPC) | NCT02612129 | 2/3 | Change in 5-domain NPC Clinical Severity Scale (NPCCSS) score at 12 months | Met (Arimoclomol: 0.76 vs. Placebo: 2.15; Difference: -1.40; p=0.046) | - | Fewer serious adverse events with arimoclomol (14.7%) vs. placebo (31.3%). |
Experimental Protocols
This compound Preclinical Studies (General Methodology)
The preclinical studies for this compound in diabetic complications generally utilized a streptozotocin (STZ)-induced diabetic rat model.
-
Induction of Diabetes: Diabetes was induced in rats via a single intraperitoneal or intravenous injection of STZ. Blood glucose levels were monitored to confirm the diabetic state.
-
Treatment: this compound was administered orally at doses typically ranging from 10-20 mg/kg daily.
-
Efficacy Assessment:
-
Diabetic Neuropathy: Electrophysiological measurements of motor and sensory nerve conduction velocities were performed on the sciatic nerve.
-
Diabetic Retinopathy: Electroretinography (ERG) and visual evoked potentials (VEP) were recorded to assess retinal function.
-
Diabetic Nephropathy: Assessment of kidney function was likely performed through measures such as urinary albumin excretion and histological analysis of kidney tissue, although specific details are limited in the available literature.
-
Arimoclomol Clinical Trials
ORARIALS-01 (ALS - NCT03491462)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: 245 patients with early amyotrophic lateral sclerosis.
-
Intervention: Oral arimoclomol (400 mg three times daily) or placebo for up to 76 weeks.
-
Primary Outcome Measure: The Combined Assessment of Function and Survival (CAFS) rank score, which combines the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score and survival time.
-
Secondary Outcome Measures: Survival, change in ALSFRS-R score, and change in slow vital capacity (SVC).
Niemann-Pick Disease Type C Trial (NCT02612129)
-
Study Design: A Phase 2/3, prospective, randomized, double-blind, placebo-controlled therapeutic study.
-
Participants: 50 patients with a confirmed diagnosis of Niemann-Pick disease type C.
-
Intervention: Oral arimoclomol or placebo as an add-on therapy to the participant's current prescribed best routine clinical care.
-
Primary Outcome Measure: Change in the 5-domain NPC Clinical Severity Scale (NPCCSS) score from baseline to 12 months. The 5 domains include ambulation, fine motor, speech, swallowing, and cognition.
Signaling Pathway and Experimental Workflow
Mechanism of Action: HSF-1 Activation
This compound and Arimoclomol act as co-inducers of the heat shock response. Under cellular stress, Heat Shock Factor-1 (HSF-1) is released from its inhibitory complex with HSPs, trimerizes, and translocates to the nucleus. There, it binds to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, initiating the transcription of HSPs. This compound is understood to prolong the binding of HSF-1 to DNA, thereby amplifying the production of protective HSPs.
References
Benchmarking Bimoclomol: A Comparative Guide to HSF-1 Activators for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Bimoclomol's performance against established compounds that modulate the Heat Shock Response (HSR), a critical cellular pathway for maintaining protein homeostasis. The information presented here is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of activating Heat Shock Factor 1 (HSF-1), the master regulator of the HSR.
Executive Summary
This compound is a hydroxylamine derivative that acts as a co-inducer of Heat Shock Proteins (HSPs), primarily by prolonging the activation of HSF-1. This mechanism of action is shared by a class of compounds with significant therapeutic interest in a range of diseases characterized by protein misfolding and cellular stress. This guide benchmarks this compound's performance against its close analog, Arimoclomol, and other well-characterized HSF-1 activators, including Celastrol, Geldanamycin, and 17-AAG. The comparison is based on their efficacy in activating HSF-1, inducing the expression of the key chaperone protein HSP70, and their cytoprotective effects.
Data Presentation: Quantitative Comparison of HSF-1 Activators
The following table summarizes the quantitative data on the performance of this compound and established HSF-1 activators. Data has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions, such as cell lines and assay types, can influence the results, and direct comparisons should be made with caution.
| Compound | Mechanism of Action | HSF-1 Activation (EC50/Effective Concentration) | HSP70 Induction (EC50/Effective Concentration) | Cytoprotective Concentration |
| This compound | Prolongs HSF-1 activation | Data not available | 0.01 - 10 µM[1] | Starts at 0.1 µM[1] |
| Arimoclomol | Prolongs HSF-1 activation | Data not available | Significant increase observed in clinical trials[2] | Not directly reported in preclinical assays |
| Celastrol | HSF-1 activator | ~7.5 µM (yeast reporter assay)[3] | Effective at 1 µM (cortical cultures) | Data not available |
| Geldanamycin | Hsp90 inhibitor, leading to HSF-1 activation | < 1 µM (luciferase reporter assay)[4] | Effective at 200 nM | Data not available |
| 17-AAG | Hsp90 inhibitor, leading to HSF-1 activation | ~1 µM (luciferase reporter assay) | 23-fold induction at 1000 nM (reporter assay) | Data not available |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: HSF-1 activation pathway leading to HSP70 production and cytoprotection.
References
- 1. This compound elevates heat shock protein 70 and cytoprotects rat neonatal cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The heat shock protein amplifier arimoclomol improves refolding, maturation and lysosomal activity of glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Heat Shock and Antioxidant Responses by the Natural Product Celastrol: Transcriptional Signatures of a Thiol-targeted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
Safety Operating Guide
Navigating the Disposal of Bimoclomol: A Guide to Safe and Compliant Laboratory Practices
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like bimoclomol are paramount to ensuring laboratory safety and environmental protection. While specific institutional and local regulations must always be followed, this guide provides a framework for the safe disposal of this compound based on general best practices for chemical waste management.
Core Principle: Proactive Waste Management
The fundamental principle of laboratory waste management is to establish a clear disposal plan before beginning any experiment. This involves identifying the types of waste that will be generated—solid, liquid, contaminated personal protective equipment (PPE), and sharps—and understanding the appropriate disposal streams for each.
Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn. This includes:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: To protect skin and clothing.
Disposal of Unused or Expired this compound
Unused or expired solid this compound should be treated as chemical waste.
Procedure:
-
Segregation: Do not mix with other waste streams.
-
Labeling: Ensure the container is clearly labeled with the chemical name ("this compound") and any relevant hazard information.
-
Containment: Keep the compound in its original or a compatible, tightly sealed container.
-
Disposal: Transfer the container to your institution's designated chemical waste collection area for incineration or other approved disposal methods.
Disposal of this compound Solutions (Aqueous and Solvent-Based)
Liquid waste containing this compound must be handled as hazardous chemical waste.
Procedure:
-
Collection: Collect all liquid waste containing bimoclolol in a dedicated, leak-proof, and clearly labeled waste container. The container should be compatible with the solvent used.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the solvent(s) present.
-
Storage: Store the liquid waste container in a designated satellite accumulation area within the laboratory.
-
Disposal: When the container is full, arrange for its collection by your institution's environmental health and safety (EHS) department.
Disposal of Contaminated Materials
Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound are considered contaminated solid waste.
Procedure:
-
Segregation: Collect all contaminated solid waste in a designated, lined container separate from regular trash.
-
Labeling: The container should be clearly marked as "Contaminated Solid Waste" and may require specific hazard labels depending on institutional policies.
-
Disposal: Once full, the sealed bag or container should be placed in the appropriate chemical waste stream as directed by your EHS office.
Spill Management
In the event of a this compound spill, prompt and safe cleanup is crucial.
Procedure:
-
Alert: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the area and contact your EHS department.
-
Contain: For small spills, contain the material using an appropriate absorbent material from a chemical spill kit.
-
Clean: Wearing appropriate PPE, carefully clean the affected area.
-
Dispose: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous chemical waste.
Summary of this compound Waste Disposal
| Waste Type | Container | Disposal Procedure |
| Solid this compound | Original or compatible, sealed container | Treat as chemical waste; transfer to designated collection area. |
| This compound Solutions | Labeled, leak-proof chemical waste container | Collect in a designated container; arrange for EHS pickup. |
| Contaminated Labware | Lined, labeled container for solid chemical waste | Segregate from regular trash; dispose of as chemical waste. |
| Contaminated PPE | Lined, labeled container for solid chemical waste | Segregate from regular trash; dispose of as chemical waste. |
| Spill Cleanup Materials | Sealed, labeled container for hazardous waste | Collect all materials; dispose of as hazardous chemical waste. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety data sheets (SDS), chemical hygiene plan, and environmental health and safety (EHS) office for detailed procedures and regulatory requirements.
Essential Safety and Handling Protocols for Bimoclomol
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Bimoclomol is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical impermeable gloves. | To prevent skin contact and absorption. |
| Eye and Face Protection | Tightly fitting safety goggles. | Protects against splashes and dust particles. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form. | To minimize inhalation of airborne particles. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risk of exposure during the handling of this compound.
Engineering Controls
-
Ventilation: All weighing and solution preparation must be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE) to capture and remove airborne particles at the source.
-
Containment: For procedures with a high potential for aerosol generation or when handling larger quantities, the use of a glove box or isolator is recommended to provide a physical barrier.
Preparation
-
Designated Area: All handling of this compound should occur within a designated and clearly marked area. Access to this area should be restricted to authorized personnel only.
-
Surface Preparation: Before handling, cover work surfaces with absorbent, disposable bench paper.
-
PPE Donning: Ensure all necessary PPE is donned correctly before entering the designated handling area.
Handling of Solid this compound
-
To avoid the formation of dust and aerosols, handle this compound in a well-ventilated place.[1]
-
Carefully transfer the weighed compound to the receiving vessel, minimizing any potential for generating dust.
Handling of this compound Solutions
-
When preparing solutions, add the solvent to the solid in a slow, controlled manner to prevent splashing.
-
If sonication is required, ensure the vessel is securely capped.
Post-Handling
-
Decontamination: Decontaminate all surfaces with an appropriate cleaning agent.
-
PPE Doffing: Carefully remove PPE, starting with the outer gloves, in a manner that avoids self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste, including contaminated gloves, gowns, and bench paper, and arrange for disposal.[1]
-
Containerization: Keep the chemical in suitable and closed containers for disposal.[1]
-
Environmental Precautions: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains as discharge into the environment must be avoided.[1]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | Avoid contacting with skin.[1] |
| Eye Contact | Avoid contacting with eye. Wear tightly fitting safety goggles. |
| Inhalation | Avoid breathing mist, gas or vapours. |
| Ingestion | If symptoms persist, consult a doctor. |
Safe Handling Workflow for this compound
A flowchart outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
